Methyl 3-amino-4-bromobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMSTDWXXKAKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398019 | |
| Record name | methyl 3-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46064-79-3 | |
| Record name | methyl 3-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate
CAS Number: 46064-79-3
Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. Methyl 3-amino-4-bromobenzoate, a seemingly unassuming substituted aromatic ester, is a quintessential example of such a high-value intermediate. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic ester, and a bromine atom poised for cross-coupling reactions—renders it a powerful scaffold for the synthesis of a diverse array of complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in cutting-edge research. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not merely recipes, but rather a foundation for rational synthetic design and problem-solving in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application. Herein, we present a consolidated overview of the physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 46064-79-3 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Gray to yellow to brown solid/crystalline powder | [3] |
| Melting Point | 118-120 °C | [4] |
| Boiling Point | 337 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.6 g/cm³ | [4] |
Spectroscopic Characterization:
The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. The substitution pattern on the aromatic ring leads to a distinct splitting pattern for the aromatic protons, allowing for unambiguous assignment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, bromo, and ester substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of this compound can be approached from multiple angles, with the choice of route often dictated by the availability of starting materials, desired scale, and safety considerations. We will explore two of the most common and reliable synthetic strategies.
Pathway A: Fischer Esterification of 3-Amino-4-bromobenzoic Acid
This is a direct and classical approach, relying on the acid-catalyzed esterification of the corresponding carboxylic acid.
-
Reactants: 3-Amino-4-bromobenzoic acid serves as the direct precursor. Methanol acts as both the reactant and the solvent, and using it in excess drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][6]
-
Catalyst: A strong acid, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][6] Thionyl chloride offers the advantage of producing gaseous byproducts (SO₂ and HCl), which can be easily removed.
-
Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The duration of the reaction is monitored to ensure complete conversion.
-
Work-up: A basic work-up with a solution like sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into an organic solvent.
-
To a stirred solution of 3-Amino-4-bromobenzoic acid (1 equivalent) in methanol (10-20 volumes), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (2.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
Pathway B: Reduction of a Nitro Precursor
An alternative and often high-yielding route involves the synthesis of a nitro-substituted precursor followed by its selective reduction to the desired amine.
-
Starting Material: This route typically begins with 4-Bromo-3-nitrobenzoic acid.
-
Esterification: The carboxylic acid is first converted to its methyl ester. This is a crucial step as many common reducing agents for nitro groups can also reduce carboxylic acids. Esterification protects the carboxylic acid functionality.
-
Selective Reduction: The choice of reducing agent is critical to selectively reduce the nitro group in the presence of the ester. While powerful reducing agents like lithium aluminum hydride would reduce both functionalities, milder and more chemoselective reagents are employed.[7] Common choices include:
-
Metals in Acidic Media: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation.
-
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
-
Other Reagents: Sodium borohydride in the presence of a transition metal salt like FeCl₂ has been shown to be effective for the selective reduction of nitro groups in the presence of esters.[8][9]
-
-
Work-up: The work-up procedure will depend on the reducing agent used. For metal/acid reductions, a basic work-up is necessary to precipitate the metal salts. For catalytic hydrogenation, simple filtration to remove the catalyst is often sufficient.
-
Esterify 4-Bromo-3-nitrobenzoic acid to Methyl 4-bromo-3-nitrobenzoate using the Fischer esterification protocol described in Pathway A.
-
To a stirred suspension of Methyl 4-bromo-3-nitrobenzoate (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-5 equivalents).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Make the solution basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Strategies: Achieving High Purity
The purity of this compound is paramount for its successful application in subsequent synthetic steps. Two primary methods are employed for its purification: recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10] This temperature-dependent solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent. For this compound, a moderately polar compound, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective. The choice of solvent is empirical and may require some screening.[11][12]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is carefully tuned to achieve good separation between the desired product and any impurities.
-
Tailing and the Role of Triethylamine: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[13] To mitigate this, a small amount of a basic additive, such as triethylamine (TEA), is often added to the mobile phase.[14][15][16] TEA competes with the analyte for binding to the acidic sites on the silica, resulting in sharper peaks and improved resolution.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound is vast, with its applications spanning from the synthesis of life-saving pharmaceuticals to the development of advanced materials.
A Key Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors.[18] The amino group can be acylated or used in cyclization reactions to form heterocyclic cores, while the bromine atom is a handle for introducing diversity through cross-coupling reactions.
Precursor to Complex Heterocycles
The vicinal amino and bromo functionalities on the aromatic ring of this compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.
Cross-Coupling Reactions: Expanding Molecular Diversity
The bromine atom in this compound is a key feature that allows for its participation in a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a boronic acid or ester.[19][20] This is a powerful method for introducing aryl or vinyl substituents.
-
Sonogashira Coupling: This reaction facilitates the coupling of the aromatic ring with a terminal alkyne, providing access to arylethynyl structures.[21]
These cross-coupling reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Development of Photoactive Molecules and Advanced Materials
This compound has been utilized as a building block in the synthesis of novel photoactive molecules, such as ortho-fluoroazobenzene photoswitches.[22] The functional groups on this molecule allow for its incorporation into more complex systems, leading to the development of light-responsive materials.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion: A Cornerstone of Modern Synthesis
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a vast array of complex molecules with significant applications in drug discovery and materials science. By understanding the principles behind its synthesis, purification, and reactivity, researchers can harness the full potential of this valuable building block to drive innovation in their respective fields.
References
- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Triethyl amine - Chromatography Forum [chromforum.org]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. par.nsf.gov [par.nsf.gov]
Methyl 3-amino-4-bromobenzoate molecular weight
An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: A Core Building Block in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a strategically functionalized aromatic compound that has emerged as a critical starting material and intermediate in the fields of organic synthesis and drug discovery. Its unique trifunctional arrangement—an amine, a bromine atom, and a methyl ester on a benzene scaffold—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these groups allows for sequential, site-selective modifications, making it a highly sought-after building block. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its pivotal role in the development of advanced therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key identifiers and computed physicochemical parameters are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 46064-79-3 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Monoisotopic Mass | 228.97384 Da | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [1] |
| InChIKey | GPMSTDWXXKAKCT-UHFFFAOYSA-N | [1] |
| XLogP3-AA (Predicted) | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Purification Methodology
The most common and reliable route to this compound is the esterification of its corresponding carboxylic acid precursor, 3-amino-4-bromobenzoic acid. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reaction.
Recommended Synthesis Protocol: Fischer Esterification via Acyl Chloride Intermediate
This protocol employs thionyl chloride (SOCl₂) in methanol, a robust method for converting carboxylic acids to methyl esters.
Causality of Reagent Choice:
-
Methanol (MeOH): Serves as both the solvent and the nucleophile for the esterification. Using it in excess drives the reaction equilibrium towards the product, maximizing yield.
-
Thionyl Chloride (SOCl₂): Acts as a dehydrating and activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the parent carboxylic acid, readily reacting with methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and escape the reaction mixture, further driving the reaction to completion.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in methanol (approx. 10-20 mL per gram of acid).
-
Cooling: Cool the suspension to 0°C in an ice bath. This is crucial for controlling the initial exothermic reaction upon addition of thionyl chloride.
-
Reagent Addition: Add thionyl chloride (2.0-2.5 eq.) dropwise to the cooled, stirring suspension over 15-30 minutes.[2] The slow addition prevents a rapid temperature increase and excessive gas evolution.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Cool the mixture to room temperature and remove the solvent (excess methanol) under reduced pressure using a rotary evaporator.[2]
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step quenches any remaining acid and HCl.[2]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
-
-
Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[2]
-
Synthesis Workflow Diagram
References
Methyl 3-amino-4-bromobenzoate chemical structure
An In-Depth Technical Guide to the Chemical Structure of Methyl 3-amino-4-bromobenzoate
Authored by: Gemini, Senior Application Scientist
Publication Date: December 31, 2025
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional structure—featuring an amine, a bromine atom, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its chemical structure, supported by detailed discussions of its synthesis, physicochemical properties, and thorough spectroscopic characterization. The methodologies and data presented herein are intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the elucidation and application of this key chemical intermediate.
Introduction and Physicochemical Profile
This compound (CAS No: 46064-79-3) is a strategically important organic intermediate. The spatial arrangement of its functional groups—an electron-donating amino group and an electron-withdrawing methyl ester, ortho and meta, respectively, to a halogen atom—creates a unique electronic and steric environment. This configuration is pivotal for its reactivity, allowing for selective modifications at multiple sites. The bromine atom, for instance, serves as a handle for cross-coupling reactions, while the amino group is readily available for diazotization or acylation, and the ester can be hydrolyzed or converted to other functionalities.[1] These attributes make it a sought-after precursor in the development of novel pharmaceuticals and photoactive materials.[1][2]
Core Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 46064-79-3 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3][4] |
| Molecular Weight | 230.06 g/mol | [3][4] |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [3] |
| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | [3] |
| InChIKey | GPMSTDWXXKAKCT-UHFFFAOYSA-N | [3] |
Synthesis Pathway: Esterification of 3-Amino-4-bromobenzoic Acid
The most direct and commonly employed synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Amino-4-bromobenzoic acid.[4] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and operational simplicity.
The causality behind this choice of protocol is rooted in chemical principles. The reaction requires a strong acid catalyst, such as sulfuric acid or thionyl chloride, to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is typically performed under reflux to increase the reaction rate. As an equilibrium process, the removal of water or the use of a large excess of methanol is necessary to drive the reaction to completion, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-4-bromobenzoic acid (1 eq.) in methanol (a significant excess, acting as both reactant and solvent).[4] Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition : Add thionyl chloride (2.5 eq.) or concentrated sulfuric acid (catalytic amount) dropwise to the cooled solution.[4] The slow addition is crucial to control the exothermic reaction.
-
Reflux : After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization : Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[4] This step quenches the acid catalyst and removes any unreacted carboxylic acid.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x).[4] Combine the organic layers.
-
Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography using a hexane/ethyl acetate eluent system to yield the pure this compound.[4]
Synthesis Workflow Diagram
References
An In-Depth Technical Guide to Methyl 3-amino-4-bromobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-bromobenzoate is a halogenated aromatic amine ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a versatile and highly reactive intermediate. The interplay of the electron-donating amino group and the electron-withdrawing bromine and ester functionalities creates a nuanced reactivity profile, allowing for selective chemical transformations at multiple sites on the molecule. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and its critical role as a building block in the development of complex organic molecules, including photoactive materials and potentially therapeutic agents. Understanding the chemistry of this compound is essential for researchers aiming to leverage its synthetic potential in drug discovery and materials science.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 46064-79-3 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.06 g/mol | [3] |
| Appearance | Beige powder | [4] |
| Melting Point | 118-120 °C | [5] |
| Boiling Point (Predicted) | 337.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.6 g/cm³ | [5] |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)N | [2] |
| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | [2] |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-amino-4-bromobenzoic acid. This method is favored for its straightforward procedure and generally good yields.
Causality Behind Experimental Choices:
The reaction employs a strong dehydrating agent, typically thionyl chloride (SOCl₂), to activate the carboxylic acid and drive the equilibrium towards the ester product. Methanol serves as both the reactant and the solvent. The initial cooling to 0°C is crucial for controlling the exothermic reaction upon the addition of thionyl chloride. The subsequent reflux provides the necessary activation energy for the reaction to proceed to completion. A basic workup with saturated sodium bicarbonate solution is required to neutralize the excess thionyl chloride and the hydrochloric acid byproduct. Finally, purification by column chromatography ensures the isolation of the high-purity product desired for subsequent synthetic applications.
Experimental Protocol: Fischer Esterification
Materials:
-
3-Amino-4-bromobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-bromobenzoic acid (1.0 eq.) in anhydrous methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.5 eq.) dropwise to the cooled solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.[3]
Spectroscopic Analysis
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons with characteristic splitting patterns, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Expected signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O stretching (ester), and C-Br stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Organic Synthesis and Drug Development
This compound is a valuable building block due to its multiple reactive sites. The amino group can be acylated, alkylated, or diazotized. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Synthesis of Photoactive Compounds
A notable application of this compound is in the synthesis of photoactive molecules. For instance, it has been used as a precursor in the synthesis of novel ortho-fluoroazobenzene photoswitches. In this synthesis, the amino group of this compound is reacted with a nitrosobenzene derivative to form an azobenzene linkage. The resulting molecule exhibits photoisomerization properties, making it of interest in the development of light-responsive materials.[1]
Intermediate in Pharmaceutical Synthesis
While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. For example, substituted aminobenzoic acids are key components in the synthesis of kinase inhibitors, such as those targeting BRAF, a protein implicated in some cancers. The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.
References
An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-bromobenzoate is a halogenated aromatic amine ester that serves as a versatile and crucial building block in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its applications as a key intermediate in the development of novel compounds, particularly within the pharmaceutical industry.
Core Chemical and Physical Properties
This compound, with the CAS number 46064-79-3, possesses the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] The strategic placement of its functional groups dictates its reactivity and utility in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 46064-79-3 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 118-120°C | [2] |
| Boiling Point | 337°C at 760 mmHg (Predicted) | [2] |
| Density | 1.578 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound is the esterification of 3-amino-4-bromobenzoic acid. Another reported method involves the reduction of the nitro group of methyl 4-bromo-3-nitrobenzoate.
Experimental Protocol: Esterification of 3-Amino-4-bromobenzoic Acid
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
3-Amino-4-bromobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolution: Dissolve 3-Amino-4-bromobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acidification: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. The addition of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is critical to quench the remaining acid and to deprotonate the ammonium salt formed, allowing the product to be extracted into an organic solvent.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is characterized by the interplay of its three functional groups. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.
This versatility makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds.
Building Block for Bioactive Molecules
This compound serves as a key building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of potent enzyme inhibitors. Research has shown its use as a foundational scaffold in the development of inhibitors for schistosomiasis, a major parasitic disease.[4]
Intermediate in the Synthesis of a Photoactive Compound
A notable application of this compound is in the synthesis of a novel photoactive ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. In this synthesis, the amino group of this compound is reacted with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.[5] This reaction highlights the utility of the amino functionality in forming azo compounds, which are of interest for their photoswitchable properties in various materials science and biomedical applications.
Spectral Data
While experimental spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns determined by their positions relative to the amino and bromo substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Safety and Handling
This compound is associated with several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly versatile and valuable intermediate in organic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications, underscoring its importance for researchers and professionals in the field of drug discovery and development.
References
Methyl 3-amino-4-bromobenzoate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-bromobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 46064-79-3), a key intermediate in pharmaceutical synthesis and materials science. The document elucidates the physicochemical properties governing its solubility, offers a qualitative solubility profile based on empirical data from synthetic procedures, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of Solubility Profiling
This compound is a substituted aromatic compound whose structural motifs—an amino group, a bromine atom, and a methyl ester on a benzene ring—make it a versatile building block. It is notably used in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] The success of its application in multi-step syntheses, crystallizations, and formulations is critically dependent on a thorough understanding of its solubility.
Predicting and quantifying the solubility of such a molecule is non-trivial. The interplay between its polar functional groups, which are capable of hydrogen bonding, and the non-polar, bulky bromophenyl scaffold creates a nuanced solubility profile. This guide aims to deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.
Physicochemical Properties & Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 46064-79-3 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Solid | [3] |
| XLogP3-AA (LogP) | 1.8 | [2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |
| Hydrogen Bond Acceptors | 3 (from -NH₂, C=O, -OCH₃) | [2] |
Causality of Structural Features on Solubility
The molecule's solubility is a direct consequence of the balance between its polar and non-polar characteristics.
-
Polar Moieties : The primary amine (-NH₂) and the methyl ester (-COOCH₃) groups are polar. The amine group can both donate and accept hydrogen bonds, while the carbonyl oxygen and ester oxygen of the ester group are effective hydrogen bond acceptors. These features promote solubility in polar solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors (e.g., DMSO, DMF).
-
Non-Polar Moiety : The brominated benzene ring is hydrophobic and non-polar. The presence of the bromine atom increases the molecular weight and van der Waals surface area, which tends to decrease solubility in highly polar solvents like water but can improve solubility in less polar organic solvents like dichloromethane or ethyl acetate.
The principle of "like dissolves like" is paramount. We can predict that solvents with a polarity intermediate between highly polar and strictly non-polar will be most effective, as they can interact favorably with both the polar functional groups and the non-polar aromatic ring.[4][5]
Caption: Key molecular interactions influencing solubility.
Qualitative Solubility Profile from Synthetic Methodologies
While quantitative public data is sparse, a reliable qualitative profile can be inferred from documented synthetic and purification procedures.
| Solvent Class | Solvent | Inferred Solubility | Rationale & Source(s) |
| Polar Protic | Methanol | Soluble | Used as a solvent for the esterification reaction of the parent carboxylic acid.[6] |
| Acetic Acid | Soluble | Used as the reaction solvent for synthesis, indicating good solubility, especially at elevated temperatures.[1] | |
| Polar Aprotic | Ethyl Acetate | Soluble | Frequently used as an extraction solvent, indicating high partitioning into this phase.[1][6] |
| Dichloromethane | Soluble | Mentioned as a solvent for recrystallization in combination with methanol.[7] | |
| Non-Polar | Hexane | Slightly Soluble / Insoluble | Used as an anti-solvent or for column chromatography elution in combination with ethyl acetate, implying low solubility which facilitates purification and crystallization.[1][6] |
This empirical evidence strongly supports the predictions made from the molecular structure analysis. The compound is readily soluble in polar solvents (both protic and aprotic) and poorly soluble in non-polar aliphatic hydrocarbons.
Experimental Protocol for Quantitative Solubility Determination
To generate precise, reproducible solubility data, a self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.[8] This protocol ensures that equilibrium is achieved and that measurements are accurate.
Pre-requisite: Safety & Handling
Before commencing any experimental work, consult the Safety Data Sheet (SDS).
-
Hazards : this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Precautions : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Workflow for Isothermal Shake-Flask Method
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation :
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a 4 mL glass vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration :
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure the system has reached thermodynamic equilibrium. The rate of dissolution slows dramatically as it approaches saturation.
-
-
Phase Separation :
-
After equilibration, visually confirm the presence of undissolved solid. If all solute has dissolved, the solution was not saturated; repeat the experiment with more solute.
-
Allow the vial to stand undisturbed in a temperature-controlled block for at least 30 minutes to let the solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a solvent-compatible 0.22 µm PTFE or nylon filter. This step is critical to remove any microscopic solid particles, which would artificially inflate the measured solubility.
-
-
Quantification (Gravimetric Method) :
-
Tare a clean, dry weighing vial on an analytical balance.
-
Dispense a precise volume of the filtered supernatant (e.g., 1.00 mL) into the tared vial and record the volume.
-
Remove the solvent under a gentle stream of nitrogen or by using a vacuum centrifuge until a constant weight of the dried solid residue is achieved.
-
Weigh the vial containing the dried residue. The difference between this final weight and the tare weight is the mass of the dissolved solute.
-
-
Calculation and Reporting :
-
Calculate the solubility using the formula:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)
-
-
Repeat the entire experiment at least in triplicate for each solvent to ensure reproducibility and report the mean solubility with the standard deviation.
-
Conclusion
This compound exhibits a solubility profile governed by a delicate balance of polar, hydrogen-bonding functional groups and a non-polar bromophenyl core. It is readily soluble in polar organic solvents such as methanol, ethyl acetate, and acetic acid, while demonstrating poor solubility in non-polar hydrocarbons like hexane. This behavior is consistent with its use in common organic synthesis and purification protocols. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a reliable and scientifically rigorous method for generating high-quality, quantitative data. This foundational knowledge is indispensable for the rational design of chemical processes and formulations involving this important chemical intermediate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-bromobenzoic acid 97 2840-29-1 [sigmaaldrich.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
synthesis of Methyl 3-amino-4-bromobenzoate from 3-amino-4-bromobenzoic acid
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromobenzoate
This guide provides a comprehensive examination of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis, from its carboxylic acid precursor, 3-amino-4-bromobenzoic acid. We will explore the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield transformation.
Strategic Overview: The Esterification Reaction
The conversion of 3-amino-4-bromobenzoic acid to its methyl ester is a classic esterification reaction. Among the various methods available, the Fischer-Speier esterification stands out for its efficiency, cost-effectiveness, and scalability, making it the preferred route in many research and development settings.[1] This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4]
The reaction is fundamentally an equilibrium process.[1] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also conveniently serves as the solvent, and/or by removing the water that is formed as a byproduct.[3][4][5]
Mechanistic Causality: The "Why" Behind the Fischer Esterification
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The acid-catalyzed esterification follows a well-established multi-step pathway, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
-
Protonation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically sulfuric acid).[1][4][6][7] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon.[2][6] This forms a tetrahedral intermediate, an oxonium ion.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.[1][2] This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.[1][7]
-
Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base in the mixture (such as a methanol molecule or the conjugate base of the catalyst) to yield the neutral ester product and regenerate the acid catalyst.[1][2][7]
The dual role of concentrated sulfuric acid is a key pillar of this protocol's trustworthiness. It not only catalyzes the reaction by providing the necessary protons but also acts as a dehydrating agent, sequestering the water formed and driving the equilibrium to the right, thereby maximizing the ester yield.[5][8][9]
Alternative Synthetic Approaches
While Fischer esterification is the primary focus, other methods can achieve this transformation:
-
Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride.[10] This intermediate then readily reacts with methanol to form the ester. Some procedures add thionyl chloride directly to the methanol solution, forming the ester in situ.[11][12] This method is often faster but involves handling the corrosive and moisture-sensitive thionyl chloride.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to achieve esterification under mild, neutral conditions.[13][14][15] It is particularly useful for sensitive substrates but is less atom-economical and generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[16]
Physicochemical Data of Key Compounds
A clear understanding of the physical properties of the starting material and the final product is essential for monitoring the reaction and for purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 204-208 | 2840-29-1 |
| This compound | C₈H₈BrNO₂ | 230.06 | N/A | 46064-79-3[11][17] |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Typical Moles (Example) | Typical Mass/Volume | Role |
| 3-Amino-4-bromobenzoic acid | 216.03 | 0.023 | 5.0 g (1.0 eq) | Starting Material |
| Methanol (Anhydrous) | 32.04 | 1.23 | 50 mL | Reagent & Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 0.028 | 1.5 mL | Catalyst & Dehydrating Agent |
| Ethyl Acetate | - | - | ~150 mL | Extraction Solvent |
| Sat. Sodium Bicarbonate (NaHCO₃) | - | - | ~60 mL | Neutralizing Agent |
| Brine (Sat. NaCl) | - | - | ~30 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | q.s. | Drying Agent |
Equipment: 250 mL Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-4-bromobenzoic acid (5.0 g) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly and cautiously add concentrated sulfuric acid (1.5 mL) dropwise. Causality: This exothermic addition must be done slowly to control the temperature and prevent unwanted side reactions.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 5 to 24 hours.[11][18] Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-Up - Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[19]
-
Work-Up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Work-Up - Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[19][20] Caution: CO₂ gas will evolve. Vent the separatory funnel frequently. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Work-Up - Washing: Wash the organic layer with brine (30 mL) to remove residual water and water-soluble impurities.[20]
-
Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the final product as a pure solid.[11][21]
Visualization of Workflow and Mechanism
Diagrams provide a clear visual summary of the process and underlying chemistry.
Caption: High-level workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Fischer-Speier Esterification reaction.
Safety and Handling
Professional laboratory practice requires strict adherence to safety protocols.
-
3-Amino-4-bromobenzoic acid: Toxic if swallowed. Causes skin, eye, and respiratory irritation.[22][23]
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water and alcohols.
-
Methanol: Flammable liquid. Toxic if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure, especially those involving volatile solvents and the acid catalyst, must be performed in a properly functioning chemical fume hood.
Conclusion
The via Fischer esterification is a robust, reliable, and well-documented procedure. By understanding the underlying mechanism, carefully controlling reaction conditions, and executing a thorough work-up and purification protocol, researchers can consistently obtain this important synthetic intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights for drug development professionals and scientists to successfully implement this key transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Esterification - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. community.wvu.edu [community.wvu.edu]
- 21. par.nsf.gov [par.nsf.gov]
- 22. 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
preparation of Methyl 3-amino-4-bromobenzoate from 4-bromo-3-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromobenzoate
Abstract
This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its structure, featuring an aniline, a bromine atom, and a methyl ester, offers multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive, technically-grounded walkthrough for the preparation of this compound from its commercially available precursor, 4-bromo-3-nitrobenzoic acid. The synthesis is presented as a reliable two-step process involving an initial esterification followed by a chemoselective reduction. This document is intended for researchers, chemists, and process development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.
Strategic Overview of the Synthesis
The conversion of 4-bromo-3-nitrobenzoic acid to this compound necessitates two primary transformations: the esterification of the carboxylic acid and the reduction of the aromatic nitro group.
-
Esterification: Conversion of the carboxylic acid (-COOH) to a methyl ester (-COOCH₃).
-
Reduction: Conversion of the nitro group (-NO₂) to an amino group (-NH₂).
The sequence of these steps is a critical strategic decision. Performing the esterification first is highly advantageous. The resulting intermediate, Methyl 4-bromo-3-nitrobenzoate, is generally more soluble in organic solvents, simplifying handling and purification. More importantly, this sequence protects the carboxylic acid functionality, which could otherwise interfere with certain reducing agents. The subsequent reduction of the nitro group can then be performed chemoselectively, leaving the ester and the aryl bromide intact.
The overall synthetic pathway is illustrated below.
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-4-bromobenzoate
Introduction
Methyl 3-amino-4-bromobenzoate is a key substituted aromatic compound, frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structural integrity is paramount for the success of subsequent synthetic steps. Among the arsenal of analytical techniques available for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful and definitive tool. It provides a detailed fingerprint of the molecule by mapping the chemical environment of every hydrogen atom.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak listing. It delves into the causal relationships between the molecule's electronic structure and its spectral output, offers a field-proven protocol for data acquisition, and provides insights for accurate spectral interpretation.
Section 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent protons. This compound possesses five distinct sets of protons, as illustrated below.
Caption: Molecular structure of this compound with unique proton environments labeled.
The five distinct proton environments are:
-
Aromatic Proton H-2: Positioned ortho to the ester group.
-
Aromatic Proton H-5: Positioned para to the amino group.
-
Aromatic Proton H-6: Positioned meta to both the amino and bromo groups.
-
Amine Protons (-NH₂): Two protons of the amino group.
-
Methyl Protons (-OCH₃): Three protons of the methyl ester group.
Section 2: Theoretical ¹H NMR Spectral Prediction
The chemical shift (δ) of each proton is dictated by its local electronic environment, which is heavily influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.
-
-COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) that deshields nearby protons, shifting their signals downfield (to a higher ppm value). This effect is strongest at the ortho positions (H-2, H-6).
-
-NH₂ (Amino): A strong electron-donating group (EDG) that shields nearby protons, shifting their signals upfield (to a lower ppm value). This shielding is most pronounced at the ortho and para positions.[3]
-
-Br (Bromo): An electronegative atom that exerts a deshielding inductive effect.
Based on these principles and known coupling phenomena in aromatic systems, we can predict the characteristics of each signal.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.8 - 8.0 | Doublet (d) | Jmeta = ~2-3 Hz | 1H |
| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | Jortho = ~7-10 Hz, Jmeta = ~2-3 Hz | 1H |
| H-5 | ~6.8 - 7.0 | Doublet (d) | Jortho = ~7-10 Hz | 1H |
| -NH₂ | ~4.0 - 5.0 (variable) | Broad Singlet (br s) | None | 2H |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | None | 3H |
Section 3: Analysis of a Representative ¹H NMR Spectrum
A typical ¹H NMR spectrum of this compound would exhibit signals that closely match the predictions above. The analysis and assignment process is a self-validating system where chemical shifts, integration values, and coupling constants must all be consistent with the proposed structure.
Representative Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| A | 7.85 | 1H | d | 2.1 | H-2 |
| B | 7.62 | 1H | dd | 8.5, 2.1 | H-6 |
| C | 6.88 | 1H | d | 8.5 | H-5 |
| D | 4.55 | 2H | br s | - | -NH₂ |
| E | 3.87 | 3H | s | - | -OCH₃ |
Detailed Signal Assignment:
-
Signal E (δ 3.87, 3H, s): This singlet integrating to three protons is characteristic of a methyl ester group (-OCH₃), which has no adjacent protons to couple with. Its chemical shift is in the expected range.[5]
-
Signal D (δ 4.55, 2H, br s): A broad singlet integrating to two protons is typical for amine (-NH₂) protons.[6][7] The broadening is due to quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[7]
-
Aromatic Region (δ 6.8 - 8.0):
-
Signal A (δ 7.85, 1H, d): This is the most downfield aromatic signal, consistent with a proton ortho to the strongly electron-withdrawing ester group (H-2). It appears as a doublet with a small coupling constant (J = 2.1 Hz), which is characteristic of a meta-coupling to H-6.[3]
-
Signal C (δ 6.88, 1H, d): This is the most upfield aromatic proton, consistent with H-5. It is strongly shielded by the para-amino group. It appears as a doublet with a large coupling constant (J = 8.5 Hz), indicative of ortho-coupling to H-6.[3]
-
Signal B (δ 7.62, 1H, dd): This signal's chemical shift is intermediate, and its multiplicity is a doublet of doublets. This pattern arises from being coupled to two different protons. The large coupling constant (J = 8.5 Hz) matches the ortho-coupling to H-5, and the small coupling constant (J = 2.1 Hz) matches the meta-coupling to H-2. This uniquely identifies this signal as H-6.
-
Section 4: Experimental Protocol for Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum requires careful sample preparation and parameter setup. This protocol outlines a standard procedure for a 400 MHz spectrometer.[8]
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. The solvent should contain a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Spectrometer Setup (Typical 400 MHz Parameters): [8]
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): -2 to 12 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
Data Acquisition and Processing:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to correct for any magnetic field drift.
-
Shim the magnetic field to maximize its homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the raw time-domain data (Free Induction Decay or FID).
-
Process the FID by applying a Fourier Transform to convert it into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[9]
-
Integrate all signals to determine the relative number of protons for each.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the four key parameters—chemical shift, integration, multiplicity, and coupling constants—allows for the unambiguous assignment of every proton in the molecule. The characteristic signals, including a downfield doublet of doublets, two other distinct aromatic signals, a broad amine singlet, and a sharp methyl singlet, collectively serve as a robust analytical signature. This guide provides the theoretical foundation and practical methodology required for researchers to confidently use ¹H NMR to verify the structure and purity of this important synthetic intermediate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to Interpreting the 13C NMR Spectrum of Methyl 3-amino-4-bromobenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise elucidation of a molecule's carbon framework is a critical step in confirming its identity, purity, and stereochemistry. Among the various NMR techniques, 13C NMR spectroscopy is particularly powerful for mapping the carbon skeleton. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of Methyl 3-amino-4-bromobenzoate, a substituted aromatic compound. We will dissect the spectrum by correlating each resonance to its corresponding carbon atom, underpinned by the fundamental principles of chemical shift theory and substituent effects.
Molecular Structure and Symmetry of this compound
Before delving into the spectral analysis, a thorough understanding of the molecule's structure is paramount. This compound possesses a benzene ring substituted with three different functional groups: a methyl ester (-COOCH₃), an amino (-NH₂), and a bromine (-Br) atom.[1] The substitution pattern is 1,3,4. Due to this unsymmetrical substitution, all six aromatic carbons are in chemically distinct environments. Consequently, we anticipate six separate signals in the aromatic region of the 13C NMR spectrum (typically δ 110-160 ppm).[2] Additionally, the methyl ester group will contribute two more signals: one for the carbonyl carbon and one for the methoxy carbon. Therefore, a total of eight distinct signals are expected in the 13C NMR spectrum of this compound.
Predicting the 13C NMR Spectrum: A First-Principles Approach
The chemical shift of a carbon atom is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting the signal downfield (to a higher ppm value), while electron-donating groups cause shielding, resulting in an upfield shift (to a lower ppm value). The interplay of inductive and resonance (mesomeric) effects of the substituents governs the chemical shifts of the aromatic carbons.
-
Amino Group (-NH₂): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, a strong electron-donating resonance effect (+R).[3][4] The resonance effect is dominant and primarily increases electron density at the ortho and para positions.[5][6]
-
Bromo Group (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the ring (+R effect), but this is weaker compared to the amino group. A unique phenomenon known as the "heavy atom effect" comes into play with bromine, where the large electron cloud can cause increased shielding of the directly attached (ipso) carbon, leading to a more upfield shift than would be predicted based on electronegativity alone.[7][8]
-
Methyl Ester Group (-COOCH₃): This group is strongly electron-withdrawing due to both the inductive effect of the oxygen atoms and the resonance effect of the carbonyl group. It deactivates the aromatic ring, drawing electron density away from it.
Assigning the Resonances: A Step-by-Step Interpretation
Based on the electronic effects of the substituents, we can predict the relative chemical shifts of the eight carbon atoms in this compound.
Aromatic Carbons (δ 110-150 ppm)
The chemical shifts of aromatic carbons in substituted benzenes typically appear in the range of 120-150 ppm.[9][10]
-
C4 (ipso to Bromine): The "heavy atom effect" of bromine will cause significant shielding of this carbon, shifting it upfield relative to what would be expected based solely on inductive effects.[7][8]
-
C3 (ipso to Amino): The strong electron-donating resonance effect of the amino group will cause significant shielding of this carbon.
-
C1 (ipso to Methyl Ester): The electron-withdrawing nature of the methyl ester group will deshield this carbon, but its chemical shift will also be influenced by the other substituents.
-
C2, C5, and C6: The chemical shifts of these carbons will be a composite of the ortho, meta, and para effects of the three substituents. The amino group will strongly shield its ortho (C2) and para (C5) positions. The bromo group will have a smaller effect. The methyl ester group will deshield its ortho (C2 and C6) and para (C4) positions.
Carbonyl and Methoxy Carbons
-
Carbonyl Carbon (-COO-): The carbonyl carbon of an ester typically resonates in the range of δ 160-185 ppm.[11][12][13] Conjugation with the aromatic ring will shift this signal slightly upfield.[12]
-
Methoxy Carbon (-OCH₃): The methoxy carbon signal is expected to appear in the range of δ 50-65 ppm.[13][14] The specific chemical shift can be influenced by the conformation of the methoxy group relative to the aromatic ring.[15]
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |
| C=O | ~165-170 | Typical ester carbonyl, shifted slightly upfield by conjugation with the aromatic ring.[12] |
| C3 | ~145-150 | Attached to the electron-donating amino group, expected to be downfield. |
| C1 | ~130-135 | Attached to the electron-withdrawing ester group. |
| C5 | ~130-135 | Para to the amino group (shielding) and meta to the bromo and ester groups. |
| C2 | ~120-125 | Ortho to both the amino (shielding) and ester (deshielding) groups. |
| C6 | ~115-120 | Ortho to the ester group (deshielding) and meta to the amino and bromo groups. |
| C4 | ~110-115 | Subject to the "heavy atom effect" of bromine, causing significant shielding.[7][8] |
| -OCH₃ | ~50-55 | Typical methoxy carbon of a methyl ester.[13][14] |
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental procedure is recommended:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[16]
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration (although integration is less critical in routine 13C NMR).
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the 13C NMR spectrum of this compound.
References
- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-amino-4-bromobenzoate
Introduction: The Role of Mass Spectrometry in Modern Drug Discovery
In the landscape of contemporary drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight and structural characteristics of a molecule. The fragmentation pattern generated under electron ionization (EI) conditions, in particular, serves as a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 3-amino-4-bromobenzoate, a substituted aromatic compound with functionalities pertinent to pharmaceutical and materials science research. By dissecting the fragmentation pathways of this molecule, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the interpretation of mass spectra of similarly substituted aromatic compounds.
Predicted Mass Spectrum and Core Fragmentation Pathways
The mass spectrum of this compound (C₈H₈BrNO₂) is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups. The presence of a bromine atom will manifest as a characteristic isotopic pattern for all bromine-containing fragments.
The Molecular Ion
The molecular ion peak (M⁺) is the most information-rich feature in a mass spectrum, representing the intact molecule that has lost a single electron. For this compound, the monoisotopic mass is 228.97384 Da[1]. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 229 and 231. The presence of a single nitrogen atom results in an odd nominal molecular weight for the monoisotopic peak (containing ⁷⁹Br), consistent with the nitrogen rule.
Key Fragmentation Mechanisms
The fragmentation of the molecular ion of this compound is governed by the presence of the methyl ester, amino, and bromo substituents on the aromatic ring. The primary fragmentation pathways are initiated by the loss of radicals or neutral molecules from the functional groups.
Loss of the Methoxy Radical (•OCH₃)
A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da[2]. This results in the formation of a stable acylium ion.
-
M⁺• (m/z 229/231) → [M - •OCH₃]⁺ (m/z 198/200)
This acylium ion is resonance-stabilized, contributing to the likely prominence of this fragment peak in the spectrum.
Loss of the Carbomethoxy Radical (•COOCH₃)
Another characteristic fragmentation of benzoate esters is the cleavage of the bond between the aromatic ring and the ester group, resulting in the loss of the carbomethoxy radical (•COOCH₃), with a mass of 59 Da.
-
M⁺• (m/z 229/231) → [M - •COOCH₃]⁺ (m/z 170/172)
The resulting ion is a brominated aniline radical cation.
Loss of Bromine Radical (•Br)
The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br), which has masses of 79 and 81 Da.
-
M⁺• (m/z 229/231) → [M - •Br]⁺ (m/z 150)
This fragmentation pathway results in the formation of the methyl 3-aminobenzoate radical cation. The mass spectrum of methyl 3-aminobenzoate shows a prominent molecular ion at m/z 151, and the loss of a bromine atom from our target molecule would lead to an ion of the same elemental composition[2].
Sequential Fragmentations
The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the acylium ion formed by the loss of the methoxy radical can subsequently lose carbon monoxide (CO).
-
[M - •OCH₃]⁺ (m/z 198/200) → [M - •OCH₃ - CO]⁺ (m/z 170/172)
This pathway also leads to the formation of the brominated aniline radical cation.
The ion at m/z 170/172 can further fragment by losing a molecule of hydrogen cyanide (HCN) from the amino group, a common fragmentation for anilines.
-
[M - •COOCH₃]⁺ (m/z 170/172) → [M - •COOCH₃ - HCN]⁺ (m/z 143/145)
Visualization of Fragmentation Pathways
The following diagram, rendered in Graphviz DOT language, illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Predicted Mass Spectral Data
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the corresponding proposed fragment structures for this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Notes |
| 229/231 | [C₈H₈BrNO₂]⁺• | Molecular Ion (M⁺•) |
| 198/200 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 170/172 | [M - •COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 150 | [M - •Br]⁺ | Loss of a bromine radical |
| 143/145 | [M - •COOCH₃ - HCN]⁺ | Subsequent loss of HCN from m/z 170/172 |
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-350.
Data Acquisition and Analysis Workflow
The following diagram outlines the workflow for data acquisition and analysis.
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The electron ionization mass spectrometry fragmentation pattern of this compound is predicted to be a rich source of structural information. The presence of the bromine isotope pattern, coupled with characteristic losses of the methoxy and carbomethoxy radicals, provides a clear and interpretable molecular fingerprint. By understanding these fundamental fragmentation pathways, researchers can confidently identify this and related substituted aromatic compounds, accelerating the pace of discovery in drug development and chemical sciences. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for empirical verification.
References
A Comprehensive Guide to the Safe Handling of Methyl 3-amino-4-bromobenzoate for Laboratory Professionals
An In-depth Technical Guide
Methyl 3-amino-4-bromobenzoate is a vital building block in synthetic organic chemistry, frequently employed in the development of pharmaceutical compounds and other complex molecular architectures. Its utility, however, is matched by a hazardous profile that necessitates a rigorous and informed approach to its handling. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required to work safely with this compound. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. This compound is a halogenated aromatic amine, a class of compounds that often presents toxicological concerns.
GHS Classification and Toxicological Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The primary hazards associated with this compound are summarized below. It is crucial to note that classifications can vary slightly between suppliers based on the data they have aggregated.[1]
Table 1: GHS Hazard Classification for this compound
| Pictogram(s) | Signal Word | Hazard Statements | Classification |
|
| Danger or Warning | H301/H302: Toxic or Harmful if swallowed.[1][2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] | Acute Toxicity (Oral), Cat. 3 or 4[1][2] Skin Irritation, Cat. 2[1] Eye Irritation, Cat. 2A[1][2] Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Cat. 3[1] |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The "Toxic if swallowed" classification (H301) is of particular concern, indicating that even small quantities ingested accidentally can cause significant harm.[2] Skin and eye irritation (H315, H319) are common for halogenated aromatics, and the potential for respiratory irritation (H335) underscores the need for handling this solid compound in a well-ventilated area to avoid inhaling dust.[1]
Physicochemical Properties and Hazards
Understanding the physical properties of a chemical is critical for safe storage and handling.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 46064-79-3 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | [3] |
| Melting Point | 105-109 °C |
While not classified as flammable, the enrichment of fine dust in the air can lead to the danger of a dust explosion.[4] During combustion, it is expected to produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5]
Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)
A systematic approach to safety involves implementing controls in a specific order of effectiveness. Engineering controls are the most effective, followed by administrative controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6]
-
Rationale: A fume hood isolates the chemical process, capturing dust and potential vapors at the source and preventing them from entering the laboratory's atmosphere. This directly mitigates the inhalation hazard (H335). All weighing and transfers of the solid compound, as well as any reactions involving it, should be performed inside a fume hood. Ensure that eyewash stations and safety showers are located close to the workstation.[7]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Restricted Access: Clearly demarcate areas where this compound is being used and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[4] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[4] Remove contaminated clothing and PPE before entering eating areas.[4]
-
Waste Management: Chemical waste must be segregated and disposed of according to institutional and local regulations.[8] Never dispose of this chemical down the drain or in regular trash.[8][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the hazards.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[10]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for protection against brominated aromatic compounds.[10] Contaminated gloves should be removed and disposed of properly.[11]
-
Respiratory Protection: For most small-scale laboratory operations conducted within a fume hood, a respirator is not required.[6] However, in situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (such as a dust mask type N95 for particulates) may be necessary.[10]
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is critical for ensuring reproducible science and, more importantly, personal safety.
Weighing and Transfer Protocol
-
Preparation: Before retrieving the chemical from storage, don all required PPE (goggles, lab coat, gloves).
-
Work Area: Perform all manipulations inside a certified chemical fume hood. Place a weigh boat or appropriate glassware on an analytical balance.
-
Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Avoid generating dust. If dust becomes airborne, cease work until it has settled and been captured by the fume hood's airflow.
-
Sealing: Securely close the main container immediately after use.
-
Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][12] Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere for long-term storage.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Spill Response
The response to a spill depends on its scale. The following workflow outlines the general procedure.
Caption: General workflow for responding to a chemical spill.
For small spills, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[5]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[4]
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action | Causality and Rationale |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] | The primary goal is to dilute and flush the irritant (H319) from the sensitive eye tissues to prevent serious damage. Prolonged rinsing is critical. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[4] Seek medical attention if irritation persists. | This removes the irritant (H315) from the skin surface, minimizing local damage and preventing potential systemic absorption. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration and seek immediate medical assistance.[6] | This removes the individual from the source of the respiratory irritant (H335) and ensures their airway is supported. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] | Due to its high acute oral toxicity (H301), immediate professional medical intervention is required. Inducing vomiting can cause further damage to the esophagus. |
Waste Disposal
All waste streams containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[9]
-
Collection: Use a dedicated, clearly labeled, and sealed container for all solid waste.[8]
-
Disposal: The container must be disposed of through your institution's EHS department or a licensed chemical waste contractor.[8] Adherence to local, state, and federal regulations is mandatory.[8]
By integrating this knowledge into daily laboratory practice, researchers can effectively mitigate the risks associated with this compound, ensuring a safe environment for scientific discovery.
References
- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [m.chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. Methyl 4-amino-3-bromobenzoate - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Comprehensive Safety and Handling Guide for Methyl 3-amino-4-bromobenzoate
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for Methyl 3-amino-4-bromobenzoate (CAS No. 46064-79-3). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory practice.
Compound Profile and Hazard Identification
This compound is a substituted aromatic compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its molecular structure, featuring an amine, a bromine atom, and a methyl ester on a benzene ring, dictates its reactivity and its toxicological profile.
A thorough understanding of its hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential risks associated with this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 46064-79-3 | PubChem[1] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Rationale and Implication for Researchers |
|---|---|---|---|
| Acute Toxicity, Oral | 4 (Warning) | H302: Harmful if swallowed | This classification necessitates careful handling to prevent ingestion. Accidental transfer from contaminated gloves to the mouth is a primary risk. Strict adherence to "no eating, drinking, or smoking in the lab" policies is critical.[1] |
| Skin Corrosion/Irritation | 2 (Warning) | H315: Causes skin irritation | The compound can cause inflammation upon contact with the skin. This underscores the need for appropriate, intact gloves and a lab coat to prevent direct contact.[1] |
| Serious Eye Damage/Irritation | 2A (Warning) | H319: Causes serious eye irritation | Airborne dust or splashes pose a significant risk to the eyes, potentially causing serious, reversible damage. Chemical safety goggles are mandatory.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Warning) | H335: May cause respiratory irritation | As a solid powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making engineering controls like fume hoods essential.[1] |
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle in laboratory safety. Before relying on PPE, engineering and administrative controls must be implemented.
-
Engineering Controls : The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. A fume hood contains airborne powder, preventing inhalation, and provides a barrier in case of accidental splashes. Ensure the sash is maintained at the proper height to optimize airflow and protection.
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The choice of PPE is dictated by the specific hazards identified.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against airborne dust and accidental splashes that can cause serious eye irritation.[2] |
| Skin Protection | Nitrile gloves (inspect for integrity before use) and a fully fastened laboratory coat. | Prevents direct skin contact, which can lead to irritation.[2] Nitrile offers good resistance to a range of chemicals. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if handling outside a fume hood or if significant dust is generated. | Protects the respiratory tract from irritation caused by inhaling fine particles of the compound.[2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[2] |
Standard Operating Procedure: A Safe Handling Workflow
A systematic, step-by-step approach to handling this reagent is essential for safety and experimental reproducibility. The following protocol is designed as a self-validating system.
Experimental Protocol: Weighing and Dissolving Solid this compound
-
Preparation :
-
Confirm the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).
-
Don all required PPE as specified in Table 3.
-
-
Weighing :
-
Place the analytical balance inside the chemical fume hood if possible. If not, a powder containment hood should be used.
-
Carefully open the reagent container, minimizing any disturbance that could create airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Securely close the reagent container immediately after weighing.
-
-
Dissolution :
-
Place the beaker containing the appropriate solvent and a stir bar on a magnetic stir plate inside the fume hood.
-
Gently add the weighed solid to the solvent to avoid splashing.
-
Turn on the stirring to facilitate dissolution.
-
-
Cleanup :
-
Wipe down the spatula and work surface with a damp cloth to remove any residual powder.
-
Dispose of the weigh boat and any contaminated materials (e.g., gloves, wipes) in the designated solid chemical waste container.
-
Wash hands thoroughly after removing gloves.
-
Below is a diagram illustrating this logical workflow.
Caption: Logical workflow for the safe handling of solid chemical reagents.
Storage, Stability, and Disposal
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Table 4: Recommended Storage Conditions
| Parameter | Recommendation | Rationale and Remarks |
|---|---|---|
| Temperature | Store in a cool, dry place.[3] Refrigeration (2-8°C) is recommended for long-term storage.[3][4][5] | Lower temperatures slow down potential degradation pathways. The compound should be stored under an inert atmosphere (Nitrogen or Argon).[4][5] |
| Container | Keep in a tightly sealed container.[3] | Prevents absorption of moisture from the air, which could compromise the compound. |
| Light | Protect from light. | Aromatic amines can be sensitive to light, which may cause degradation over time. Storing in an opaque or amber container is best practice.[3] |
| Incompatibilities | Store away from strong oxidizing agents.[6] | The amine group can be readily oxidized, leading to decomposition and the creation of potentially hazardous byproducts. |
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations. Do not empty into drains or release into the environment.[7]
Emergency Response Protocols
In the event of an exposure or spill, a rapid and informed response is critical.
-
Inhalation : If inhaled, immediately move the person to fresh air.[8] If breathing is difficult or has stopped, seek immediate medical assistance and start first aid actions.[7]
-
Skin Contact : If skin contact occurs, immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[6][8] If skin irritation persists, seek medical attention.[6]
-
Eye Contact : In case of eye contact, rinse cautiously and thoroughly with fresh water for at least 15 minutes, holding the eyelids apart.[7][8] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.
-
Ingestion : If swallowed, rinse the mouth with water (only if the person is conscious).[7] Do NOT induce vomiting.[7] Immediately call a poison control center or doctor for treatment advice.[7]
-
Accidental Release : For a small spill, ventilate the area and wear appropriate PPE.[7] Carefully sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.[7] Prevent the material from entering drains or waterways.[7]
-
Fire Fighting : In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus.[8] Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]
References
- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [m.chemicalbook.com]
- 5. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Methyl 4-amino-3-bromobenzoate - Safety Data Sheet [chemicalbook.com]
Methodological & Application
The Versatile Chemistry of Methyl 3-amino-4-bromobenzoate: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block in Modern Synthesis
Methyl 3-amino-4-bromobenzoate is a key aromatic intermediate possessing a unique arrangement of functional groups: a nucleophilic amino group, an ester, and a bromine atom ortho to the amine. This trifecta of reactivity makes it a highly versatile scaffold for the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The strategic positioning of the bromo and amino substituents allows for selective and sequential transformations, enabling the construction of diverse molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most common and impactful reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but also the scientific rationale behind the experimental choices. This document is designed to be a practical resource, empowering you to effectively utilize this valuable building block in your synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient formation of C-C and C-N bonds with high functional group tolerance and generally mild reaction conditions.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction is instrumental in synthesizing 3-amino-4-arylbenzoate derivatives, which are precursors to various pharmacologically active compounds.[1]
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The choice of ligand is crucial as it influences the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the reductive elimination step and can help to minimize side reactions like dehalogenation, a common issue with electron-rich anilines.[2]
-
Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect the reaction rate and the tolerance of other functional groups in the molecule.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | ~85 |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 16 | ~80 |
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of a wide range of N-aryl compounds.[5] This reaction is particularly valuable for introducing diverse amine functionalities at the 4-position of the Methyl 3-aminobenzoate core.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium precatalyst and the phosphine ligand is critical. For the Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often highly effective, as they facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add this compound to the tube.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 20 | ~90 |
| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | ~85 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | ~88 |
Part 2: Transformations of the Amino Group: The Sandmeyer Reaction
The amino group of this compound is a versatile functional handle that can be readily converted to a variety of other substituents via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine, followed by the displacement of the resulting diazonium salt with a nucleophile, often catalyzed by a copper(I) salt.[5]
Causality Behind Experimental Choices:
-
Diazotization: The first step is the conversion of the amino group to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[8]
-
Nucleophilic Displacement: The diazonium group is an excellent leaving group (N₂ gas), facilitating its displacement by a wide range of nucleophiles. The use of a copper(I) salt (e.g., CuCl, CuBr, CuCN) is crucial for many of these transformations, proceeding through a radical mechanism.[5]
Visualizing the Sandmeyer Reaction Workflow:
Caption: General workflow for the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Chlorination of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Ice
Procedure:
-
Dissolve this compound in concentrated HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Common Sandmeyer Reactions
| Reagent | Product Functional Group | Typical Yield (%) |
| CuCl / HCl | -Cl | 70-80 |
| CuBr / HBr | -Br | 70-85 |
| CuCN / KCN | -CN | 60-75 |
| H₂O / H₂SO₄ (heat) | -OH | 50-70 |
Part 3: Synthesis of Heterocycles: Building Complexity through Cyclization
The strategic placement of the amino and bromo groups in this compound provides a gateway to the synthesis of various heterocyclic systems. Following an initial cross-coupling reaction, intramolecular cyclization can lead to the formation of valuable heterocyclic scaffolds like benzotriazoles.
Synthesis of Benzotriazoles via Buchwald-Hartwig Amination and Subsequent Cyclization
A powerful strategy for the synthesis of substituted benzotriazoles involves a two-step sequence: a Buchwald-Hartwig amination to introduce an N-aryl group, followed by an intramolecular cyclization.
Causality Behind Experimental Choices:
-
Buchwald-Hartwig Amination: The initial C-N bond formation is achieved as described in Part 1.2. This creates the necessary ortho-amino-N-arylaniline intermediate.
-
Diazotization and Cyclization: The resulting diamine can then be treated with sodium nitrite in an acidic medium to form a diazonium salt from the primary amino group. This intermediate can then undergo a spontaneous intramolecular cyclization to form the stable benzotriazole ring system.
Visualizing the Benzotriazole Synthesis Workflow:
Caption: Workflow for the synthesis of benzotriazoles.
Experimental Protocol: Synthesis of Methyl 1-phenyl-1H-benzotriazole-6-carboxylate
Step 1: Buchwald-Hartwig Amination
-
Follow the protocol outlined in Part 1.2, using aniline as the amine coupling partner.
Step 2: Diazotization and Intramolecular Cyclization
Materials:
-
Methyl 3-amino-4-(phenylamino)benzoate (from Step 1) (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Glacial acetic acid
Procedure:
-
Dissolve the Methyl 3-amino-4-(phenylamino)benzoate in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Methyl 1-phenyl-1H-benzotriazole-6-carboxylate.
Conclusion
This compound is a remarkably versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, including powerful palladium-catalyzed cross-coupling reactions, classic Sandmeyer chemistry, and the construction of complex heterocyclic systems. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively harness the synthetic potential of this compound to create novel molecules with diverse applications in medicine and materials science. This guide serves as a foundational resource to inspire and facilitate your future synthetic endeavors with this multifaceted reagent.
References
- 1. rsc.org [rsc.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Suzuki coupling reaction protocol using Methyl 3-amino-4-bromobenzoate
An Application Note and Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 3-amino-4-bromobenzoate
Authored by a Senior Application Scientist
This guide provides an in-depth technical protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. We will explore the reaction mechanism, provide a validated, step-by-step protocol, and offer insights into troubleshooting and optimization, ensuring a robust and reproducible methodology.
This compound is a versatile chemical intermediate, featuring a unique combination of functional groups that make it a valuable building block in organic synthesis.[1] Its structure contains an aryl bromide, a prime substrate for palladium-catalyzed cross-coupling, an electron-donating amino group, and an electron-withdrawing methyl ester. The interplay of these groups dictates its reactivity and requires careful consideration when designing a synthetic route. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, offers a powerful method for creating carbon-carbon bonds under relatively mild conditions, making it ideal for the synthesis of complex biaryl structures often found in pharmaceuticals and advanced materials.[2][3][4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[2][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound). This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][8] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[8]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. Crucially, this process requires activation of the boronic acid by a base.[6][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the palladium coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Below is a diagram illustrating this fundamental process.
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for Methyl 3-amino-4-bromobenzoate
Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on Methyl 3-amino-4-bromobenzoate. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic rationale behind experimental choices, offers detailed, step-by-step protocols, and presents troubleshooting strategies to address common challenges. The protocols are designed to be self-validating, with an emphasis on scientific integrity and reproducibility.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction overcomes many of the limitations of traditional methods for synthesizing aryl amines, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][4][5] The ability to construct C-N bonds under relatively mild conditions with high functional group tolerance has made the Buchwald-Hartwig amination an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][5]
This compound presents a unique set of challenges and opportunities for this transformation. The presence of both an amino and an ester functional group on the aromatic ring requires careful selection of reaction conditions to avoid undesired side reactions. This guide will provide a detailed exploration of the critical parameters for successfully coupling this substrate with a variety of amine partners.
Mechanistic Underpinnings: A Rational Approach to Condition Selection
A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
The Catalytic Cycle: A Visual Representation
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) complex.[7][8] The reactivity order for aryl halides is generally I > Br > Cl.[9]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[10] The choice of base is critical and will be discussed in detail.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the palladium(0) catalyst.[6]
Key Reaction Parameters: A Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursors: Initiating the Catalysis
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being among the most common.[9] For improved reproducibility and ease of handling, pre-formed palladium-ligand complexes, often referred to as "precatalysts," are highly recommended.[11] These are typically air- and moisture-stable solids that readily generate the active Pd(0) species under the reaction conditions.
Ligands: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1][12] For a substrate like this compound, which contains a potentially coordinating amino group, the use of a well-designed ligand is essential to prevent catalyst inhibition.
Table 1: Recommended Ligands for the Amination of Aryl Bromides
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including aryl bromides. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for sterically hindered couplings and reactions with challenging amines. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for couplings involving heteroaromatic amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the monoarylation of primary amines.[5] |
Bases: Driving the Deprotonation
The base plays a crucial role in the deprotonation of the amine nucleophile. The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing unwanted side reactions, such as ester hydrolysis.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with base-sensitive functional groups.[9][13]
-
Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice, though they may require higher reaction temperatures.[9][13]
Solvents: The Reaction Medium
The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[2][14][15] While effective, the use of 1,4-dioxane should be minimized where possible due to safety and environmental concerns.[2][15] Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) can also be suitable alternatives.[13]
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk or glovebox techniques. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive.[16]
General Protocol for the Buchwald-Hartwig Amination of this compound
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 3-amino-4-bromobenzoate with Boronic Acids
<
Introduction: Strategic Importance of the 3-Amino-4-arylbenzoate Scaffold
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the 3-amino-4-arylbenzoate core is a privileged scaffold, appearing in a multitude of pharmacologically active agents. The strategic placement of the amino and carboxylate groups provides critical hydrogen bonding points and vectors for further molecular elaboration, making it a valuable building block in drug discovery.[3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5]
This technical guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-amino-4-bromobenzoate with a variety of boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism proceeds through three key steps:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step is often rate-limiting and is facilitated by electron-rich, bulky phosphine ligands that promote the reactivity of the palladium center.[8] The result is a square-planar Pd(II) complex.
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][9] The choice of base and solvent is critical to ensure efficient transmetalation while minimizing side reactions.
-
Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10] This step is often accelerated by bulky ligands.[10]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters: A Data-Driven Approach
The success of the cross-coupling of this compound is highly contingent on the judicious selection of reaction parameters. The presence of the free amino group can, in some cases, coordinate to the palladium center, potentially influencing catalytic activity.[11] Furthermore, the electronic nature of the boronic acid coupling partner plays a significant role. The following table summarizes optimized conditions derived from literature precedents for structurally similar substrates.[3][12]
| Entry | Boronic Acid (Ar'-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 | [12][13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >95 | [14] |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | ~95 | [12] |
| 4 | 4-Fluorophenylboronic acid | CataCXium A Pd G3 (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (10:1) | 80 | 18 | High | [15] |
| 5 | Naphthalene-1-boronic acid | Pd/C (5) | - | K₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 80 | 6 | ~90 | [12] |
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This protocol can be adapted for other boronic acids with appropriate optimization.
Materials and Equipment:
-
This compound
-
Phenylboronic acid (or other desired boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed, deionized water
-
Standard inert atmosphere glassware (e.g., Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[3] Finally, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).[12]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100 °C.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) source has oxidized. Phosphine ligands may have degraded.[16][17] | Use a fresh batch of catalyst and ligand. Consider using more air-stable precatalysts like Pd(OAc)₂ with a suitable ligand or modern palladacycles (e.g., Buchwald G3/G4 precatalysts).[17] |
| Inefficient Base: The chosen base may be too weak, not sufficiently soluble, or hydrated.[9] | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[16] Ensure the base is finely powdered and anhydrous. | |
| Poor Substrate Solubility: The starting material or the deprotonated benzoic acid salt may have low solubility in the reaction medium.[11] | Try alternative solvent systems such as DMF, THF, or toluene mixtures.[18] Protecting the carboxylic acid as an ester is a common strategy to improve solubility.[3] | |
| Formation of Side Products | Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids or with prolonged heating in the presence of water.[10][16] | Use anhydrous conditions if possible. Employ milder bases like KF or K₃PO₄.[16] Using boronic esters (e.g., pinacol esters) can enhance stability.[17] |
| Homocoupling: Coupling of two boronic acid molecules (Ar'-Ar') or two aryl halide molecules (Ar-Ar). Often caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[10] | Ensure rigorous degassing of the solvent and reaction vessel.[17] Using a direct Pd(0) source can sometimes mitigate this issue.[17] | |
| Dehalogenation: The bromo group is replaced by a hydrogen atom. Can occur via a hydride transfer from the solvent or base.[10] | Avoid alcohol solvents if dehalogenation is observed. Use a non-coordinating base. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and versatile transformation for the synthesis of valuable 3-amino-4-arylbenzoate derivatives. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement and optimize this important reaction in their synthetic campaigns.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Synthetic Versatility of Methyl 3-amino-4-bromobenzoate: A Guide for Advanced Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 3-amino-4-bromobenzoate, a trifunctional arene, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of an amine, a methyl ester, and a bromine atom on a benzene ring offers a rich platform for a multitude of chemical transformations, enabling the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its utility in cornerstone reactions such as palladium-catalyzed cross-coupling and detail its role in the construction of diverse heterocyclic systems. The protocols and insights provided herein are curated to empower researchers to harness the full synthetic potential of this remarkable building block.
Core Attributes of this compound
This compound (C₈H₈BrNO₂) is a solid at room temperature with a molecular weight of 230.06 g/mol .[1] The strategic placement of its functional groups dictates its reactivity. The bromine atom, ortho to the electron-donating amino group and meta to the electron-withdrawing methyl ester, is highly susceptible to oxidative addition in palladium-catalyzed reactions. The amino group can act as a nucleophile or be readily derivatized, while the methyl ester provides a handle for hydrolysis and subsequent amide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 46064-79-3[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | Solid |
| Melting Point | 118-120 °C |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules. This compound readily participates in this reaction with a variety of boronic acids.
This protocol provides a representative starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[2]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Base: Activates the boronic acid to facilitate transmetalation to the palladium center. The choice of base can influence reaction rate and yield.[4]
-
Solvent Mixture: The aqueous component is often crucial for the solubility of the base and to facilitate the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] this compound can be coupled with a variety of primary and secondary amines to generate more complex diamine structures, which are key components in many pharmaceutical agents.
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Precatalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.[7]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
Synthesis of Heterocyclic Scaffolds
The ortho-relationship of the amino and bromo functionalities in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Synthesis of Benzoxazinones
Benzoxazinones are important heterocyclic motifs found in a number of biologically active compounds. This compound can be a precursor to bromo-substituted benzoxazinones through a two-step acylation and cyclization sequence.
This protocol is adapted from the synthesis of related benzoxazinones and can serve as a starting point.[8]
Part A: Acylation
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., pyridine or dioxane), add acetic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-acetyl intermediate.
Part B: Cyclization
-
Heat the crude N-acetyl intermediate at reflux in acetic anhydride.
-
After completion of the reaction (monitored by TLC), remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane or ether to precipitate the product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Case Study: Synthesis of a Photoactive Ortho-Fluoroazobenzene
A practical application of this compound is in the synthesis of novel photoactive materials. For instance, it has been used to synthesize methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, an ortho-fluoroazobenzene photoswitch.[9]
Materials:
-
This compound (1.0 equiv, 0.0057 mol, 1.30 g)
-
1,3-difluoro-2-nitrosobenzene (1.0 equiv, 0.0057 mol, 0.81 g)
-
Glacial acetic acid (20 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Combine this compound and 1,3-difluoro-2-nitrosobenzene in glacial acetic acid.
-
Heat the reaction mixture to 80 °C for 3 days.
-
Neutralize the resulting solution with saturated sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Purify the crude product by column chromatography using 30% ethyl acetate in hexanes to yield the orange/red solid product (1.25 g, 62% yield).
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Substituted aminobenzoic acids are key structural motifs in a variety of pharmacologically active molecules, including kinase inhibitors.[10] While direct synthesis examples using this compound are specific to proprietary drug discovery programs, its structural features make it an ideal starting material for the synthesis of complex kinase inhibitors. The amino group can be functionalized to interact with the hinge region of a kinase, while the bromo-substituent allows for the introduction of various moieties via cross-coupling to target other regions of the ATP-binding pocket. For example, scaffolds derived from 4-amino-3-bromobenzoic acid are utilized in the synthesis of covalent Janus Kinase 3 (JAK3) inhibitors.[11]
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including highly efficient palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this reagent in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities. The strategic application of this compound will undoubtedly continue to contribute to advancements in organic chemistry and drug discovery.
References
- 1. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Utility of Methyl 3-amino-4-bromobenzoate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. Methyl 3-amino-4-bromobenzoate, a trifunctional aromatic compound, has emerged as a scaffold of significant interest. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring provides a versatile platform for a variety of chemical transformations. This strategic positioning of reactive sites allows for the systematic and diverse elaboration of the core structure, making it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[1]
The presence of the bromine atom is particularly advantageous, serving as a key handle for modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of contemporary drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino group offers a nucleophilic center for acylation, alkylation, and the construction of various heterocyclic systems. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional point for modification or for modulating the pharmacokinetic properties of the final compound. This application note provides an in-depth guide to the utility of this compound as a building block in medicinal chemistry, complete with detailed experimental protocols for its key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 46064-79-3 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 118-120°C | |
| Boiling Point | 337°C at 760 mmHg | |
| Density | 1.578 g/cm³ |
Safety Information:
This compound is considered hazardous. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[3]
Application in the Synthesis of Bioactive Molecules
The strategic placement of functional groups on the this compound scaffold makes it a valuable precursor for a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies. While its isomer, methyl 4-amino-3-bromobenzoate, is more commonly cited in the synthesis of multi-kinase inhibitors like Sorafenib[4], this compound offers a distinct substitution pattern for the exploration of novel chemical space.
Synthesis of a Photoactive Azobenzene Derivative
An example of the utility of this compound is in the synthesis of photoactive molecules. The following protocol details the synthesis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, a compound with potential applications in photopharmacology.
Experimental Protocol 1: Synthesis of Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
This protocol describes the synthesis of a photoactive azobenzene derivative starting from this compound.
Reaction Scheme:
Caption: Synthesis of a photoactive azobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
1,3-Difluoro-2-nitrosobenzene (1.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 1,3-difluoro-2-nitrosobenzene (1.0 eq).
-
Add glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to 80°C with vigorous stirring for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired product.
Key Synthetic Transformations: Cross-Coupling Reactions
The bromine atom on the this compound ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this regard.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester.[5] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.
Caption: General Suzuki-Miyaura coupling workflow.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[6][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide range of primary and secondary amines.[4] This reaction is particularly useful for the synthesis of compounds where a nitrogen-linked substituent is a key pharmacophore.
Caption: General Buchwald-Hartwig amination workflow.
Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Heterocyclic Scaffolds: Benzimidazoles
The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems, which are privileged structures in medicinal chemistry. Benzimidazoles, for instance, are found in a wide range of clinically used drugs.[8][9]
Experimental Protocol 4: Synthesis of a Substituted Benzimidazole (General Approach)
This protocol outlines a general, two-step approach for the synthesis of a benzimidazole derivative from this compound. This involves an initial acylation of the amino group followed by a reductive cyclization.
Reaction Scheme:
Caption: Two-step synthesis of a substituted benzimidazole.
Step 1: Acylation of this compound
Materials:
-
This compound (1.0 eq)
-
2-Nitrobenzoyl chloride (1.1 eq)
-
Base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask and cool to 0°C in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of 2-nitrobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated intermediate, which may be purified by recrystallization or column chromatography if necessary.
Step 2: Reductive Cyclization to form the Benzimidazole
Materials:
-
Acylated intermediate from Step 1
-
Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Acetic acid, Ethanol, or Ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure (using Iron in Acetic Acid):
-
Suspend the acylated intermediate in glacial acetic acid.
-
Add iron powder in portions with stirring.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude benzimidazole derivative by column chromatography or recrystallization.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling reactions and the construction of diverse heterocyclic scaffolds. The protocols provided herein offer a practical guide for the utilization of this compound in the synthesis of novel molecules with therapeutic potential. The strategic application of this compound in drug discovery programs can facilitate the exploration of new chemical space and the development of next-generation targeted therapies.
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ipindexing.com [ipindexing.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Methyl 3-amino-4-bromobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 3-amino-4-bromobenzoate is a trifunctional synthetic building block of significant value in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between an amino group, a bromo substituent, and a methyl ester, render it an exceptionally versatile starting material for constructing complex heterocyclic systems. The ortho-relationship of the nucleophilic amine and the synthetically malleable bromine atom provides a powerful platform for a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions followed by cyclization events. This guide provides an in-depth exploration of field-proven strategies and detailed protocols for leveraging this compound in the synthesis of diverse heterocyclic cores, with a focus on the causality behind experimental choices to ensure reproducibility and high-yield outcomes.
The Strategic Importance of this compound
The utility of this compound stems from the orthogonal reactivity of its functional groups.[1]
-
The Amino Group (-NH₂): As a nucleophile and a directing group, it is the primary site for initiating intramolecular cyclization reactions to form nitrogen-containing heterocycles.[1] Its basicity can also influence catalytic cycles, a factor that must be managed.[2][3]
-
The Bromo Group (-Br): This is an excellent handle for modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the strategic introduction of carbon or heteroatom substituents, setting the stage for subsequent ring-closing reactions.
-
The Methyl Ester (-CO₂Me): An electron-withdrawing group that influences the reactivity of the aromatic ring. It can be retained in the final product or hydrolyzed/modified in later synthetic steps, adding another layer of molecular diversity.[1]
This combination makes the molecule a prime precursor for drug scaffolds such as benzodiazepines, quinolines, and phenothiazines.[1][4]
Palladium-Catalyzed Cross-Coupling: The Gateway to Precursor Scaffolds
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their efficiency and functional group tolerance. For this compound, they provide a reliable method to forge key C-N and C-C bonds, creating advanced intermediates primed for cyclization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[5] In this context, it is used to couple a primary or secondary amine to the C4 position of the benzoate ring. The resulting diamine derivative is a versatile precursor for various nitrogen-containing heterocycles.
Mechanistic Rationale: The choice of catalyst system is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[2] They promote the rate-limiting reductive elimination step of the catalytic cycle, outcompeting side reactions like beta-hydride elimination. Furthermore, they stabilize the palladium center and prevent catalyst decomposition at the elevated temperatures often required. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine nucleophile without competing in the reaction.[6]
Caption: Workflow for heterocycle synthesis via Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of a Diamino Intermediate via Buchwald-Hartwig Amination
-
Objective: To couple morpholine with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
Reaction Setup: In a glovebox, add this compound, XPhos Pd G3, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox, place it under a positive pressure of argon, and add anhydrous toluene followed by morpholine via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110°C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diamino intermediate.[6]
-
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly robust method for forming C(sp²)-C(sp²) bonds.[7] It is used to introduce an aryl or vinyl substituent at the C4 position, creating a biaryl scaffold that can be cyclized to form polycyclic aromatic heterocycles.
Mechanistic Rationale: The key to a successful Suzuki coupling is preventing dehalogenation (replacement of -Br with -H) and homocoupling of the boronic acid.[2][3] The free amino group on the starting material can sometimes interfere with the catalyst.[2] Using a well-defined catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a suitable phosphine ligand is common. A mild inorganic base like potassium carbonate is often sufficient and helps minimize side reactions. The solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is crucial for dissolving both the organic and inorganic reagents.[6][7]
Protocol 2.2: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
-
Objective: To couple phenylboronic acid with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed dioxane/water solvent mixture via cannula.
-
Reaction Execution: Heat the reaction mixture to 80-90°C under an argon atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 8-16 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.[6][7]
-
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | C-N | C-C |
| Pd Precatalyst | G3/G4 Buchwald Precatalysts, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos | SPhos, XPhos, dppf, PPh₃ |
| Base | NaOt-Bu, K₃PO₄, LHMDS | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane (anhydrous) | Dioxane/H₂O, Toluene/H₂O, DMF |
| Key Challenge | Catalyst inhibition by amine | Reductive dehalogenation, Homocoupling |
Table 1: Comparative summary of palladium-catalyzed cross-coupling conditions.
Synthesis of Fused Heterocyclic Systems
With the cross-coupled intermediates in hand, intramolecular cyclization reactions can be employed to construct the final heterocyclic ring system.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry. A common route involves the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization. Starting from this compound, a Buchwald-Hartwig amination can be used to install a second amino group, which can then be cyclized.
Protocol 3.1: Two-Step Synthesis of a Benzimidazole Derivative
-
Step A: Buchwald-Hartwig Amination with an Imine
-
Couple this compound with benzophenone imine using the conditions in Protocol 2.1 . Benzophenone imine serves as an ammonia equivalent.[8]
-
After the coupling reaction, the resulting imine is hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF) to reveal the free primary amine, yielding Methyl 3,4-diaminobenzoate.
-
-
Step B: Condensative Cyclization
-
Dissolve the crude Methyl 3,4-diaminobenzoate intermediate from Step A and a desired aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol.
-
Heat the mixture to reflux. An oxidizing agent such as sodium metabisulfite or simply exposure to air can facilitate the final aromatizing cyclization.
-
Monitor the reaction for the formation of the benzimidazole product.
-
Upon completion, cool the reaction, concentrate the solvent, and purify the product by recrystallization or column chromatography.
-
Caption: Reaction pathway for benzimidazole synthesis.
Synthesis of Phenothiazine Scaffolds
Phenothiazines are a class of tricyclic heterocycles with important applications as antipsychotic drugs.[4] Their synthesis from this compound is more complex and can be achieved via a Smiles rearrangement of a diaryl sulfide intermediate, which is formed through a copper-catalyzed Ullmann condensation or a palladium-catalyzed C-S coupling.[9]
Protocol 3.2: Synthesis of a Phenothiazine Derivative via Ullmann C-S Coupling and Cyclization
-
Objective: To synthesize a phenothiazine carboxylic acid methyl ester derivative.
-
Step A: Ullmann C-S Coupling
-
Reaction Setup: Combine this compound (1.0 eq), 2-aminothiophenol (1.1 eq), copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (2.0 eq) in an oven-dried flask.[10]
-
Execution: Add anhydrous DMF or DMSO, degas the mixture, and heat to 110-130°C under an inert atmosphere until TLC/LC-MS indicates consumption of the starting materials.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the organic phase extensively with water to remove the solvent and salts. Dry and concentrate to obtain the crude diaryl sulfide.
-
-
Step B: Intramolecular Cyclization
-
The cyclization of the diaryl sulfide to the phenothiazine core often requires strong basic conditions (e.g., NaH or KOt-Bu in DMF) and heat to promote the intramolecular nucleophilic aromatic substitution (Smiles rearrangement).[9]
-
Alternatively, palladium-catalyzed intramolecular C-H amination can be employed for a more modern approach, though this requires specific catalyst systems.
-
Purify the final phenothiazine product using column chromatography.
-
Troubleshooting and Mechanistic Considerations
Dehalogenation: A common side reaction in palladium-catalyzed couplings of aryl bromides, especially those bearing electron-donating groups like -NH₂.[2]
-
Cause: Interference from the free amino group or protic solvents can lead to the replacement of the bromine atom with hydrogen.[2][3]
-
Solution:
-
N-Protection: Temporarily protect the amino group as a Boc-carbamate. This reduces its coordinating ability and basicity.[2]
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos) that favor the desired reductive elimination over pathways leading to dehalogenation.[2]
-
Base Selection: Employ milder bases like K₂CO₃ or K₃PO₄ where applicable.[2]
-
Catalyst Inhibition: The free amino group can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Cause: The lone pair on the nitrogen atom can occupy a coordination site on the palladium, slowing or stopping the catalytic cycle.
-
Solution: Increasing the ligand-to-palladium ratio can sometimes mitigate this effect. N-protection is the most robust solution.
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of Photoactive 3-Aryl-4-aminobenzoate Scaffolds via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of photoactive biaryl compounds utilizing Methyl 3-amino-4-bromobenzoate as a key building block. We detail a robust palladium-catalyzed Suzuki-Miyaura cross-coupling methodology, a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step protocols, characterization techniques for photophysical properties, and a thorough troubleshooting guide. The resulting 4-amino-3-arylbenzoic acid scaffold is a privileged structure in pharmacologically active molecules and fluorescent probes, making this protocol highly relevant for drug discovery and chemical biology applications.[1][2]
Introduction: The Strategic Value of Photoactive Biaryls
Photoactive compounds, particularly those that exhibit fluorescence, are indispensable tools in modern science and drug development.[3] Their applications range from cellular imaging and fluorescent probes to photodynamic therapy and materials science.[2][4] The benzoxazole and biaryl moieties are prominent scaffolds known for their excellent photophysical properties, including high fluorescence quantum yields and chemical stability.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl systems.[6] Its widespread adoption is due to its mild reaction conditions, the stability and commercial availability of boronic acid reagents, and the generation of non-toxic boron-containing byproducts.[1]
This compound is an ideal starting material for this purpose. It possesses three key points of functionality:
-
An aromatic bromine atom , which serves as the electrophilic partner in the cross-coupling reaction.
-
An amino group , which can be used for further derivatization or can modulate the electronic properties of the final compound.
-
A methyl ester , which can be hydrolyzed to the corresponding carboxylic acid, providing a handle for conjugation to other molecules (e.g., biomolecules).
This protocol details the synthesis of a representative photoactive compound, Methyl 4-amino-3-phenylbenzoate, via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction Scheme and Catalytic Cycle
The overall transformation involves the palladium-catalyzed reaction between the aryl bromide and an arylboronic acid in the presence of a base.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
The "Why": Understanding the Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[6] The reactivity of the halide is crucial, with the trend being I > Br > Cl.[6]
-
Transmetalation: The boronic acid is activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (phenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center (the original aryl bromide backbone and the newly transferred phenyl group) couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Step-by-Step Guide for N-Protection of Methyl 3-amino-4-bromobenzoate
Abstract
This guide provides a comprehensive, in-depth technical overview and detailed experimental protocols for the N-protection of Methyl 3-amino-4-bromobenzoate. This key synthetic intermediate is frequently utilized in the development of complex pharmaceutical agents and functional materials. The strategic protection of its amino group is a critical step to prevent undesired side reactions and to direct subsequent chemical transformations. This document explores three of the most robust and widely employed N-protection strategies—utilizing the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups. We delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and offer insights into the deprotection process, thereby equipping researchers with the necessary knowledge for successful synthesis.
Introduction: The Strategic Imperative of N-Protection
This compound is a versatile bifunctional molecule, featuring a nucleophilic secondary amine and an electrophilic ester, positioned on a brominated benzene ring ripe for cross-coupling reactions. In multi-step organic synthesis, the reactivity of the amino group (-NH₂) can interfere with reactions targeting other parts of the molecule. For instance, its basicity and nucleophilicity can lead to unwanted side reactions during ester hydrolysis, amide couplings, or metal-catalyzed cross-couplings.
N-protection transforms the amino group into a less reactive moiety, such as a carbamate or an amide. This strategy serves two primary purposes:
-
Reactivity Masking: It suppresses the nucleophilicity and basicity of the nitrogen atom.
-
Directing Group Effects: It can alter the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.
The choice of protecting group is paramount and is dictated by the planned synthetic route, specifically the conditions that the molecule must endure in subsequent steps. An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and straightforward to remove selectively without affecting other functional groups—a concept known as orthogonality .[1]
Selecting the Optimal Protection Strategy
The selection of a protecting group is a critical decision in synthesis design. The three strategies detailed below—Boc, Cbz, and Acetyl—offer distinct advantages and are removable under orthogonal conditions.
| Protecting Group | Reagent | Key Advantages | Primary Deprotection Method | Stability Profile |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Excellent stability to bases, nucleophiles, and catalytic hydrogenation.[2] | Acidolysis (e.g., TFA, HCl)[3] | Labile to strong acids. |
| Cbz (benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl) | Stable to acidic and basic conditions.[4] Orthogonal to the acid-labile Boc group. | Catalytic Hydrogenolysis (H₂, Pd/C)[5][6][7] | Unstable to strong reducing agents and catalytic hydrogenation. |
| Acetyl (Ac) | Acetic Anhydride (Ac)₂O | Highly stable, economical, and robust. Protects the amine as a neutral amide. | Hydrolysis (acidic or basic conditions)[8][9] | Requires relatively harsh conditions for removal, which may not be suitable for sensitive substrates. |
Protocol I: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, prized for its ease of installation and mild, acidic removal conditions.[10]
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically conducted in the presence of a base to neutralize the proton released from the amine. The resulting tert-butyl carbonate leaving group readily decomposes into carbon dioxide and tert-butoxide.[3]
Experimental Workflow
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijacskros.com [ijacskros.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. study.com [study.com]
- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Application Note: A Practical Guide to the Purification of Methyl 3-amino-4-bromobenzoate via Silica Gel Column Chromatography
Introduction and Scientific Context
Methyl 3-amino-4-bromobenzoate is a substituted aromatic amine and a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials. The presence of amino, bromo, and methyl ester functional groups provides multiple reaction sites for further chemical modification. Impurities from its synthesis, such as starting materials, by-products, or decomposition products, can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological data.
Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[1] The principle of separation relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid eluent).[1] For aromatic amines like this compound, the basic amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel, often leading to significant peak tailing and poor separation.[2][3] This guide addresses this specific challenge by incorporating a basic modifier into the mobile phase, a common and effective strategy to achieve sharp, symmetrical peaks and excellent separation.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₂ | [4][5] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 46064-79-3 | [5] |
| Appearance | Crystalline Powder (typical) | [6] |
| pKa (Predicted) | 0.41 ± 0.10 | [6] |
| Polarity | Moderately polar | Inferred from structure |
Overall Purification Workflow
The purification process follows a logical sequence from initial analysis to final isolation of the pure compound. The workflow is designed to be systematic and efficient.
Caption: A general workflow for the purification of this compound.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator with vacuum pump and water bath
-
Glass funnels
-
Cotton or glass wool
Detailed Experimental Protocol
This protocol is a self-validating system, where Thin-Layer Chromatography (TLC) is used iteratively to guide the column chromatography and confirm the purity of the final product.
Step 1: Preliminary TLC Analysis to Determine Eluent System
The success of column chromatography is critically dependent on the choice of the mobile phase.[1] TLC serves as a rapid, small-scale pilot experiment.
-
Prepare a Dilute Sample: Dissolve a small amount of the crude material in a few drops of ethyl acetate or DCM.
-
Spot the TLC Plate: Use a capillary tube to spot the crude mixture on the baseline of a TLC plate.
-
Develop the Plate: Test various solvent systems. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[5][7]
-
Test 1: 90:10 Hexane:EtOAc
-
Test 2: 80:20 Hexane:EtOAc
-
Test 3: 70:30 Hexane:EtOAc
-
-
Visualize and Select: View the developed plates under a UV lamp. The ideal solvent system should provide a retention factor (Rf) for the desired product of ~0.2-0.3 .[8] This Rf value ensures the compound moves off the baseline but is retained long enough for effective separation from impurities. If spots are tailing or streaking, add 0.5% triethylamine (TEA) to the eluent mixture to neutralize the acidic silica gel.[3][8]
Step 2: Column Preparation (Slurry Packing)
Proper column packing is essential to prevent channeling and ensure a uniform flow, which leads to better separation.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet but does not compact too tightly. Add a thin layer (~0.5 cm) of sand on top.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity eluting solvent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Add Sand: Once the silica has settled into a stable bed, carefully add a thin layer (~0.5 cm) of sand on top to protect the silica surface during sample and eluent addition.[8]
Step 3: Sample Loading (Dry Loading)
Dry loading the sample generally results in sharper bands and superior separation compared to loading the sample dissolved in a strong solvent.[3]
-
Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Adsorb onto Silica: To this solution, add a small amount of silica gel (2-3 times the weight of the crude product).
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
This step involves passing the mobile phase through the column to separate the compounds. A gradient elution, where the polarity of the solvent is gradually increased, is highly effective.[3]
-
Begin Elution: Start by eluting with the low-polarity solvent system determined by TLC (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
-
Maintain Flow: Use gentle air pressure (flash chromatography) or gravity to maintain a steady flow rate. The solvent should drip from the column at a rate of a few drops per second.
-
Collect Fractions: Collect the eluent in sequentially labeled test tubes. The size of the fractions can vary (e.g., 10-20 mL) depending on the column size.
-
Increase Polarity: As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:EtOAc). This will help elute the more polar compounds, including the desired product.
Step 5: Monitoring Fractions and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture for comparison. Develop and visualize the plate.
-
Identify Pure Fractions: Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Obtain the mass and calculate the yield.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent system (increase the percentage of ethyl acetate). |
| Poor Separation | - Eluent is too polar.- Column was overloaded.- Flow rate was too fast.- Column was packed improperly (channeling). | - Start with a less polar solvent.- Use a larger column or less crude material.- Reduce the flow rate.- Repack the column carefully. |
| Tailing/Streaking of Spots | The basic amino group is interacting strongly with the acidic silica gel.[2][3] | Add a small amount of triethylamine (0.5-1%) to the mobile phase to compete for the acidic sites on the silica gel.[3][8] |
| Cracked Silica Bed | The solvent level dropped below the top of the stationary phase. | This is irreversible for the current run. Ensure the column never runs dry by keeping the solvent reservoir filled. |
Rationale for Chromatographic Choices
The selection of each parameter in chromatography is governed by the physicochemical properties of the analyte and the principles of separation science.
Caption: Logical relationships governing the choice of a modified eluent system.
Conclusion
This application note details a robust and reliable method for the purification of this compound using silica gel column chromatography. By employing a systematic approach involving preliminary TLC analysis, proper column packing, dry sample loading, and a gradient elution with a basic modifier, researchers can effectively overcome the common challenges associated with purifying aromatic amines. This protocol ensures the isolation of a high-purity product, which is essential for the integrity of subsequent research and development activities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
Application Note: A Scalable Protocol for the Synthesis of Methyl 3-amino-4-bromobenzoate
Introduction
Methyl 3-amino-4-bromobenzoate (CAS No: 46064-79-3) is a pivotal chemical intermediate in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an aromatic ring functionalized with amino, bromo, and methyl ester groups, makes it a versatile building block for synthesizing more complex molecules, including various pharmaceutical agents.[1] The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, such as N-acylation, diazotization, and cross-coupling reactions. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-Amino-4-bromobenzoic acid. The described methodology is designed for researchers and process chemists requiring a reliable and efficient procedure for producing this key intermediate on a laboratory to pilot-plant scale.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, purification, and application. Key data are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 46064-79-3 | [2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [2][3][4] |
| Molecular Weight | 230.06 g/mol | [2][3] |
| Appearance | Solid, Crystalline Powder | |
| Melting Point | 118-120 °C | [5] |
| Boiling Point | 337.0 °C at 760 mmHg | [5] |
| Storage | Room temperature, protected from light | [4][5] |
Synthetic Strategy and Rationale
The selected method for the large-scale synthesis of this compound is the acid-catalyzed esterification of 3-Amino-4-bromobenzoic acid with methanol. This approach, a classic Fischer-Speier esterification, is favored for its operational simplicity, cost-effectiveness, and high conversion rates.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Starting Material: 3-Amino-4-bromobenzoic acid is a commercially available and stable solid, making it an ideal precursor for large-scale operations.[6][7]
-
Reagent & Solvent: Methanol serves as both the esterifying agent and the reaction solvent. Using it in large excess is critical as it drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle, thereby maximizing the yield.[8]
-
Catalyst: Concentrated sulfuric acid is a potent and inexpensive catalyst for this transformation.[9][10] It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Thionyl chloride is an alternative that can also be used, which works by first converting the carboxylic acid to a more reactive acyl chloride intermediate.[3][9]
-
Temperature: The reaction is conducted under reflux conditions to ensure a sufficient reaction rate to reach completion within a practical timeframe (typically 12-24 hours).[3]
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-Amino-4-bromobenzoic acid on a multi-gram scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Role |
| 3-Amino-4-bromobenzoic acid | 2840-29-1 | 216.03 | Starting Material |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Reagent/Solvent |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Washing Agent |
Equipment
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer and heatable stir plate
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-4-bromobenzoic acid (1.0 eq) in anhydrous methanol (15-20 mL per gram of starting acid).
-
Cool the suspension to 0 °C using an ice-water bath. This cooling step is critical to control the exothermic reaction upon adding the catalyst.
-
-
Catalyst Addition:
-
Reaction Execution:
-
Remove the ice bath and attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approx. 65 °C) and maintain this temperature for 12-24 hours.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Neutralization:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Carefully pour the concentrated mixture into a beaker containing crushed ice.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[3][8] This step is crucial to deprotonate the product and make it soluble in the organic extraction solvent. The product will precipitate as a solid.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[3]
-
-
Isolation and Purification:
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
-
For further purification, recrystallization from an ethanol/water or hexane/ethyl acetate mixture is effective.[11] Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][12]
-
Process Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the amino (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic signals will appear as distinct multiplets in the aromatic region, while the methyl group will be a sharp singlet around 3.9 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700 cm⁻¹), and C-Br stretching (below 800 cm⁻¹).[13]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (230.06 g/mol ), with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.[13]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (118-120 °C).[5]
Safety Precautions and Hazard Management
All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Chemical | Hazards | Recommended PPE |
| 3-Amino-4-bromobenzoic acid | Acute oral toxicity, skin/eye irritation, respiratory irritation.[6] | Gloves, safety glasses, lab coat, dust mask |
| Methanol | Flammable, toxic if swallowed, inhaled, or in contact with skin. | Gloves, safety glasses, lab coat, use in fume hood |
| Sulfuric Acid (Conc.) | Severe skin and eye burns, corrosive. Reacts violently with water.[8] | Acid-resistant gloves, chemical splash goggles, face shield, lab coat |
| This compound | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2] | Gloves, safety glasses, lab coat |
| Ethyl Acetate | Highly flammable liquid and vapor, causes serious eye irritation. | Gloves, safety glasses, lab coat, use in fume hood away from ignition sources |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (e.g., absorbed moisture).- Insufficient heating or reaction time. | - Use fresh, concentrated sulfuric acid.- Ensure the reaction is maintained at reflux and monitor by TLC until completion. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up (e.g., incomplete extraction or neutralization). | - Extend reaction time.- Ensure pH is > 8 before extraction. Perform multiple extractions with ethyl acetate. |
| Product Fails to Precipitate | - The solution is too dilute.- Incomplete neutralization. | - Concentrate the solution by evaporating some solvent.- Add more saturated NaHCO₃ solution until the solution is distinctly basic. |
| Purification Issues (Oily Product) | - Impurities present.- Rapid cooling during recrystallization. | - Ensure the work-up was thorough. Purify via column chromatography.- Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[16] |
Conclusion
The Fischer-Speier esterification of 3-Amino-4-bromobenzoic acid presented in this guide is a highly effective and scalable method for producing this compound. The use of readily available and inexpensive reagents, coupled with a straightforward procedure, makes this protocol well-suited for both academic research and industrial applications. By adhering to the detailed steps for synthesis, purification, and safety, researchers can reliably obtain high-purity material for subsequent use in drug discovery and development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. 3-Amino-4-bromobenzoic acid 97 2840-29-1 [sigmaaldrich.com]
- 7. 3-Amino-4-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-amino-4-bromobenzoate as a Strategic Precursor for Active Pharmaceutical Ingredients
Abstract
Methyl 3-amino-4-bromobenzoate (CAS No: 46064-79-3) is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[1][2][] Its unique trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a benzene ring, provides multiple reaction sites for molecular elaboration. This guide provides an in-depth exploration of the strategic application of this compound in drug discovery and development. We will delve into its synthesis, key reactions, and its role in the construction of complex molecular architectures for targeted therapies, supported by detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Importance of this compound in Drug Discovery
The strategic deployment of functionalized aromatic building blocks is a cornerstone of modern drug design. This compound emerges as a particularly valuable precursor due to the orthogonal reactivity of its functional groups. The amino group serves as a versatile handle for amide bond formation, N-alkylation, and the construction of nitrogen-containing heterocycles. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be engaged in further amide coupling reactions or serve as a key interaction point with biological targets. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex APIs.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a precursor is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 46064-79-3 | [4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [4][5] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid | [6] |
| Melting Point | 105-109 °C | [6] |
Safety Information: [5]
-
GHS Pictograms: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P301 + P310 + P330, P305 + P351 + P338.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common and reliable route involves the esterification of 3-Amino-4-bromobenzoic acid.
Synthetic Workflow
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-3-bromobenzoate 97 106896-49-5 [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low yields in Suzuki coupling of Methyl 3-amino-4-bromobenzoate
Answering in English, as per the user's request.
Technical Support Center: Suzuki Coupling of Methyl 3-amino-4-bromobenzoate
Welcome to the technical support center for the Suzuki-Miyaura coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The presence of both an electron-donating amino group and an electron-withdrawing ester on the aryl bromide presents a unique set of obstacles that can lead to low yields. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve optimal results in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are low yields a common problem with this compound?
Low yields with this substrate typically stem from a combination of factors related to its unique electronic and functional group profile.[1] The primary issues include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the amino group can coordinate to the palladium catalyst.[1][2] This coordination can block the open sites required for the catalytic cycle to proceed, effectively inhibiting or deactivating the catalyst.[1]
-
Competing Side Reactions: The substrate is prone to several side reactions that consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, dehalogenation of the aryl bromide, and homocoupling of the coupling partners.[1][3]
-
Suboptimal Reaction Conditions: This substrate is sensitive to the choice of base, solvent, and temperature. An inappropriate selection can fail to promote the key transmetalation step or can accelerate catalyst decomposition and side reactions.[1][4]
Q2: How does the amino group specifically affect the Suzuki coupling reaction?
The amino group has a dual effect. As a strong electron-donating group, it activates the aromatic ring. However, its basic nature is the primary source of complications. It can coordinate to the palladium center, which can sometimes stabilize the catalyst but more often leads to the formation of inactive complexes.[1][5] This interference can slow down or halt the catalytic cycle.[1] Furthermore, the amino group can promote side reactions like reductive dehalogenation (replacement of bromine with hydrogen).[2]
Q3: Can the methyl ester group cause problems?
While less problematic than the amino group, the methyl ester can be sensitive to the reaction conditions. Under strongly basic conditions, particularly with bases like sodium hydroxide or alkoxides at elevated temperatures, the ester can be hydrolyzed to a carboxylate salt.[1][6] This change in functionality alters the solubility of the molecule, potentially causing it to precipitate from common organic solvents and impeding the reaction.[1]
Q4: What are the most common and difficult-to-remove byproducts?
The most prevalent byproducts are typically:
-
Protodeboronation Product (Ar-H): The boronic acid reacts with a proton source (like water) to replace the B(OH)₂ group with a hydrogen atom.[1][7] This is a very common side reaction that consumes your nucleophile.
-
Dehalogenation Product (Methyl 3-aminobenzoate): The bromine atom on your starting material is replaced by a hydrogen. This can be promoted by impurities, certain solvents, or the free amino group itself.[2][3][8]
-
Homocoupling Products (Ar-Ar and Ar'-Ar'): Two molecules of the boronic acid or two molecules of the aryl bromide couple with each other. This is often exacerbated by the presence of oxygen in the reaction.[1][3]
Systematic Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Conversion (Starting Material Recovered) | Inactive or Deactivated Catalyst: - Pd(0) catalyst oxidized to inactive Pd(II) by oxygen.[1]- Amino group coordination poisoning the catalyst.[1][2]- Phosphine ligand oxidation.[9]- Adsorption of product onto the catalyst support.[5][10] | Catalyst & Ligand Selection: - Use a fresh batch of palladium catalyst or a more air-stable pre-catalyst (e.g., Buchwald G3/G4 precatalysts).[2]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the reductive elimination step and their steric bulk can disfavor coordination of the amino group.[2][11][12]- Ensure the ligand is fresh and stored under an inert atmosphere.[9] |
| Suboptimal Reaction Conditions: - Insufficient temperature.[1][2]- Inappropriate base or insufficient amount.[1]- Poor solvent choice leading to low solubility.[1] | Optimize Conditions: - Temperature: Cautiously increase the temperature in 10°C increments (typically 80-110°C is effective).[2] Avoid excessive heat, which can cause catalyst decomposition.[1]- Base: Screen different bases. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often superior to strong bases like NaOH or alkoxides, which can promote side reactions.[2][4] Cs₂CO₃ is also a highly effective but more expensive option.[11]- Solvent: A polar aprotic solvent is often required. A mixture like 1,4-Dioxane/H₂O or Toluene/H₂O is a good starting point.[2][11] The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[13] | |
| Poor Reagent Quality: - Impure or decomposed boronic acid.- Wet solvents or presence of oxygen.[1][9] | Ensure Reagent Purity: - Use high-purity boronic acid. Impurities can poison the catalyst.- Use anhydrous, degassed solvents. Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][3] | |
| 2. Significant Side Product Formation | Protodeboronation: - Consumption of the boronic acid, especially if it is an electron-rich or heteroaryl boronic acid.[1][7]- Caused by excessive heat, prolonged reaction times, or a highly basic medium.[1] | Minimize Protodeboronation: - Use a milder base (e.g., K₃PO₄, KF).[9]- Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. These release the boronic acid slowly, keeping its concentration low and minimizing the side reaction.[1][14]- Avoid unnecessarily long reaction times by monitoring the reaction progress via TLC or LC-MS.[9] |
| Dehalogenation (Debromination): - The free amino group can promote this side reaction.[2]- Can be caused by impurities or reactions with the solvent or base.[3] | Prevent Dehalogenation: - N-Protection: Protect the amino group as a Boc-carbamate. This is a highly effective strategy to suppress dehalogenation by removing the problematic free amine.[2]- Ligand Choice: Use bulky, electron-rich phosphine ligands that favor the desired cross-coupling pathway.[2]- Ensure high purity of all reagents and use rigorously degassed solvents.[3] | |
| Homocoupling: - Often caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[1][3] | Reduce Homocoupling: - Improve Degassing: This is the most critical step. Use multiple freeze-pump-thaw cycles for the solvent or bubble with inert gas for an extended period (20-30 min).[1]- Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.[3] | |
| 3. Inconsistent Results / Poor Reproducibility | Variable Reagent Quality: - Purity of starting materials varies between batches.[2]- Inconsistent water content in solvents or base.[2] | Standardize Materials & Procedures: - Use starting materials from a reliable source with consistent purity.[2]- Use anhydrous solvents for consistency, with a carefully controlled amount of water added as part of the solvent system (e.g., a pre-mixed 4:1 Dioxane/H₂O solution).[2] |
| Atmospheric Contamination: - Inconsistent exclusion of air and moisture.[9] | Ensure Inert Atmosphere: - Use proper Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried before use.[9] Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
Visualizations & Key Workflows
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the active Pd(0) species.[3][15] Understanding this cycle is key to troubleshooting, as each step can be a potential point of failure.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Key Experimental Protocols
Protocol 1: General Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.[11][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[16]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Protection of the Amino Group
This procedure is recommended if dehalogenation is a significant side reaction.[2]
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in THF or DCM in a round-bottom flask.
-
Add triethylamine, followed by the slow addition of Boc₂O at room temperature.
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting Boc-protected aryl bromide can typically be used in the Suzuki coupling (Protocol 1) without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
preventing dehalogenation of Methyl 3-amino-4-bromobenzoate in palladium-catalyzed reactions
Topic: Preventing Dehalogenation of Methyl 3-amino-4-bromobenzoate
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and frustrating side reaction: the dehalogenation of your starting material, specifically focusing on this compound. As Senior Application Scientists, we understand that achieving high yields and product purity is paramount. This resource combines mechanistic insights with field-proven protocols to help you overcome this synthetic challenge.
Understanding the Problem: The Dehalogenation Side Reaction
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck, the desired outcome is the formation of a new carbon-carbon or carbon-nitrogen bond at the position of the halogen. However, a competing reductive dehalogenation (or hydrodehalogenation) can occur, where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of Methyl 3-aminobenzoate as a byproduct.[1][2][3] This not only consumes your starting material but also complicates purification, ultimately reducing the overall yield of your target molecule.
The primary culprit behind this unwanted reaction is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3][4] This Pd-H intermediate can arise from various sources within your reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[3][4][5][6][7][8] Once formed, this palladium-hydride can undergo reductive elimination with the aryl group of your substrate, leading to the dehalogenated byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound particularly susceptible to dehalogenation?
A1: The substrate itself presents a unique challenge. The presence of the amino group (-NH2) can influence the electronic properties of the aryl bromide. While the amino group is electron-donating, its basic nature can lead to coordination with the palladium catalyst. This interaction can sometimes inhibit the desired catalytic cycle, giving more opportunity for the dehalogenation pathway to occur.[1][9] For N-H containing substrates like this, deprotonation by the base can increase the electron density of the ring, which may also influence the reaction's outcome.[3]
Q2: How can I detect and quantify the amount of dehalogenation in my reaction?
A2: You can monitor the progress of your reaction and the formation of the dehalogenated byproduct using several analytical techniques:[10]
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to your starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for both identifying and quantifying the dehalogenated byproduct by its mass.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a new aromatic proton signal in the place where the bromine atom was, providing clear evidence of dehalogenation.[10]
Q3: Does the type of palladium-catalyzed reaction I'm running (e.g., Suzuki vs. Buchwald-Hartwig) affect the likelihood of dehalogenation?
A3: Yes, the specific reaction conditions for different cross-coupling reactions can influence the extent of dehalogenation. For instance, the choice of base is critical. Strong bases sometimes used in Buchwald-Hartwig aminations can promote dehalogenation.[11] Similarly, the higher temperatures often employed in Heck reactions can also favor this side reaction.[2][10]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation of your this compound, systematically work through the following experimental parameters.
Issue 1: Significant Formation of Methyl 3-aminobenzoate
This is the direct result of dehalogenation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inappropriate Ligand Choice | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. Rationale: Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired product from the palladium center.[11][12][13][14] By making the desired reaction pathway faster, it can outcompete the undesired dehalogenation pathway.[3][9] NHC ligands are also known to be effective in preventing dehalogenation.[11][15][16] |
| Incorrect Base Selection | Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Rationale: Strong bases, particularly alkoxides like NaOtBu, can sometimes be a source of hydrides or promote the formation of Pd-H species.[3][5][11][16] Weaker inorganic bases are generally less prone to causing this side reaction.[3][5][11] |
| Problematic Solvent | Switch to aprotic, non-polar solvents like toluene, dioxane, or THF. Rationale: Protic solvents, especially alcohols, can act as hydride donors, directly contributing to the formation of Pd-H species and subsequent dehalogenation.[4][5][6] While some reactions require a co-solvent like water, minimizing its amount is advisable.[3][8] |
| High Reaction Temperature | Lower the reaction temperature. Rationale: Higher temperatures can increase the rate of the dehalogenation side reaction.[2][10][17] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling. |
| Free Amino Group Interference | Protect the amino group (e.g., as a Boc-carbamate). Rationale: The free N-H group can interact with the palladium catalyst and may promote dehalogenation.[9][18] Protecting the amine can suppress this unwanted side reaction.[3][9][18] |
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and where the dehalogenation side reaction diverges.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a starting point and should be optimized for your specific boronic acid.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[3]
-
In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%).[3][11]
-
-
Reaction Assembly:
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Workflow
If dehalogenation is still a significant issue, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Methyl 3-amino-4-bromobenzoate Coupling Reactions
Here is the technical support center for selecting the best catalyst for Methyl 3-amino-4-bromobenzoate coupling reactions.
Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving this compound. This substrate presents unique challenges due to the electronic and steric influence of its substituents, making catalyst system selection paramount for success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: Which cross-coupling reaction is most suitable for this compound: Suzuki-Miyaura or Buchwald-Hartwig?
A1: The choice depends entirely on the desired bond.
-
For C-C bond formation (e.g., coupling with an aryl or vinyl group), the Suzuki-Miyaura reaction is the industry standard. It is highly versatile, tolerant of many functional groups, and uses stable, readily available boronic acids or esters.[1][2]
-
For C-N bond formation (e.g., coupling with a primary or secondary amine), the Buchwald-Hartwig amination is the premier method.[3][4] It has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.
Q2: How do the amino and ester groups on the substrate affect the coupling reaction?
A2: The substrate's functional groups create a challenging electronic and steric environment:
-
Amino Group (-NH₂): This is a strong electron-donating group that activates the ring. However, its basicity can lead to catalyst inhibition or side reactions. Its position ortho to the bromine atom also introduces steric hindrance, which can slow the crucial oxidative addition step.[5]
-
Methyl Ester Group (-CO₂Me): This is an electron-withdrawing group and a potential coordinating site for the palladium catalyst. This coordination can sometimes interfere with the catalytic cycle.
Q3: Is it necessary to protect the amino group before starting the coupling reaction?
A3: Protection is a common strategy to mitigate side reactions, particularly debromination.[5] Protecting the amine as a Boc-carbamate, for example, can prevent it from interfering with the catalytic cycle. However, modern catalyst systems with bulky, electron-rich ligands can often achieve high yields without protection, simplifying the synthetic route.[5][6] We recommend screening both protected and unprotected substrates in your initial optimization.
Q4: What is the most critical parameter for a successful coupling with this substrate?
A4: Ligand selection is paramount. The choice of phosphine ligand complexed to the palladium center profoundly influences catalytic activity, stability, and selectivity.[7][8] For challenging substrates like this compound, bulky and electron-rich biaryl phosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[5][7]
Catalyst & Ligand Selection Guide
The success of your reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.
For Suzuki-Miyaura C-C Coupling
The Suzuki reaction is highly dependent on the ligand's ability to facilitate the catalytic cycle while minimizing side reactions.[7]
Data Presentation: Comparison of Ligand Systems for Suzuki Coupling
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Typical Yield | Key Considerations & Causality |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | >95% | Recommended Starting Point. SPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition and reductive elimination, overcoming the steric hindrance of the ortho-amino group.[7][9] |
| Pd(OAc)₂ + XPhos | K₂CO₃ | Dioxane | 100 | High | Similar to SPhos, XPhos is highly effective for sterically demanding substrates. The choice between SPhos and XPhos is often substrate-specific and warrants screening.[5] |
| Pd(PPh₃)₄ (no additional ligand) | K₂CO₃ | Dioxane/H₂O | 80-100 | ~85% | A classical, reliable catalyst. However, it may be less effective for this hindered substrate and can lead to lower yields or require higher catalyst loadings compared to modern systems.[9] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 90-95% | Dppf is a bidentate ligand that provides good stability. It is a robust choice but may be less active than the top-performing biaryl phosphine ligands for this specific transformation.[3][5] |
For Buchwald-Hartwig C-N Amination
This reaction requires a strong base and a catalyst system capable of facilitating the coupling of an amine with the sterically hindered aryl bromide.
Key Considerations:
-
Palladium Precatalysts: Modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended. They ensure the efficient in-situ generation of the active Pd(0) species, leading to more reproducible results.[5]
-
Ligand Choice: As with the Suzuki reaction, bulky biaryl phosphine ligands like XPhos , SPhos , or RuPhos are often the most effective.[5][6] They create a sterically crowded palladium center that promotes the desired C-N reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. However, weaker bases like K₃PO₄ can sometimes be used to improve functional group tolerance.[10][11] The choice of base is highly context-dependent.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter in a direct question-and-answer format.
Issue 1: Low or No Yield, Starting Material Recovered
Q: My reaction isn't working. I'm recovering my this compound. What's wrong?
A: This is a classic sign of an inactive catalyst or suboptimal reaction conditions. Follow these steps:
-
Verify Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction was properly set up under an inert atmosphere (Argon or Nitrogen) and that all solvents were rigorously degassed.[5][13] Oxygen can lead to the formation of palladium oxides and phosphine oxides, killing the catalyst.[14]
-
Check Reagent Purity: Ensure all reagents, especially the base and solvent, are pure and anhydrous. Water can hydrolyze the boronic acid in Suzuki couplings or poison the catalyst.[15]
-
Evaluate Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient. Consider switching to a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or, preferably, a modern Buchwald precatalyst that activates reliably.[5][15]
-
Increase Temperature: Many coupling reactions require heat to overcome activation barriers.[5] If your reaction is running at room temperature or a low temperature, incrementally increase it by 10-20 °C. A typical range for these couplings is 80-110 °C.[5]
Issue 2: Significant Debromination Side Product
Q: I'm forming a lot of Methyl 3-aminobenzoate instead of my desired product. How do I stop this?
A: Debromination (or hydrodehalogenation) is a common side reaction, especially with electron-rich substrates. It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the coupling partner.
-
Change Your Ligand: This is the most effective solution. Bulky, electron-rich ligands like SPhos or XPhos promote the final reductive elimination step, making it faster than the competing debromination pathway.[5]
-
Use a Milder Base: Strong bases can sometimes promote pathways that lead to hydride formation. If using an alkoxide, consider switching to a carbonate (K₂CO₃) or phosphate (K₃PO₄), particularly for Suzuki reactions.[5]
-
Protect the Amine: As mentioned in the FAQ, protecting the amino group (e.g., as a Boc-carbamate) withdraws electron density from the ring and removes the acidic N-H proton, significantly suppressing this side reaction.[5]
Issue 3: Homocoupling of Boronic Acid (Suzuki Reaction)
Q: My main byproduct is a biaryl derived from my boronic acid coupling with itself. What causes this?
A: This side reaction, known as homocoupling, is typically caused by the presence of oxygen.[14]
-
Improve Degassing: The most critical step is to rigorously remove all dissolved oxygen from your solvent and maintain a strict inert atmosphere throughout the reaction. Purging the solvent with argon for 15-20 minutes before adding the catalyst is highly effective.[16]
-
Use a Pd(0) Source: Homocoupling can sometimes occur during the reduction of Pd(II) to Pd(0). Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this.[16]
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Experimental Protocols
These protocols provide a robust starting point for your experiments. Optimization for specific coupling partners is always recommended.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is adapted for a typical reaction between this compound and an arylboronic acid.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the mixture to 100-110 °C in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[17]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[17]
Protocol 2: Buchwald-Hartwig Amination using a G3 Precatalyst
This protocol details the coupling of this compound with a primary or secondary amine.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, the XPhos Pd G3 precatalyst, and NaOt-Bu to an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed toluene, followed by the amine coupling partner.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product as needed, typically by column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of Methyl 3-amino-4-bromobenzoate in Reaction Media
Welcome to the Technical Support Center for Methyl 3-amino-4-bromobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the solubility of this versatile building block in their experimental workflows. Here, we provide in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the seamless integration of Methyl 3-amino-4-bromobenate into your synthetic protocols.
Introduction to the Solubility Profile of this compound
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical and materials science compounds. Its molecular structure, featuring an aromatic ring substituted with an amino group, a bromine atom, and a methyl ester, results in a moderate polarity. This unique combination of functional groups dictates its solubility characteristics, often leading to challenges in finding suitable reaction media. This guide will explore the factors influencing its solubility and provide practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
Based on available data and experimental evidence, this compound is slightly soluble in water but exhibits good to moderate solubility in a range of organic solvents. It is often described as being easily soluble in solvents like ethanol, ether, acetone, and benzene[1]. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also effective for dissolving this compound[2].
Q2: I'm struggling to dissolve this compound in my chosen reaction solvent. What are the first troubleshooting steps I should take?
If you are facing solubility issues, consider the following initial steps:
-
Increase the solvent volume: You may be attempting to create a solution that is too concentrated.
-
Apply gentle heating: For many compounds, solubility increases with temperature. However, be mindful of the thermal stability of your compound and other reactants.
-
Use sonication: Ultrasonic agitation can help to break down solid agglomerates and increase the rate of dissolution.
-
Consider a co-solvent system: Adding a small amount of a good solvent (in which the compound is highly soluble) to your primary reaction medium can significantly enhance overall solubility.
Q3: How does temperature affect the solubility of this compound?
The solubility of most solids in liquids increases with temperature[3][4]. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid[2][4]. For this compound, heating can be an effective strategy to increase its concentration in a given solvent. For instance, reactions involving this compound have been successfully carried out in glacial acetic acid at 80°C[5]. However, it is crucial to ensure that elevated temperatures do not lead to degradation of the starting material or unwanted side reactions.
Q4: Can pH be adjusted to improve the solubility of this compound in aqueous or protic media?
While the methyl ester group is generally stable under neutral and mildly acidic or basic conditions, the amino group on the aromatic ring is basic and can be protonated. In acidic aqueous or protic organic solvents, the amino group can form a more soluble ammonium salt. This can be a useful strategy for reactions conducted in acidic media or for work-up procedures. For example, in the workup of a related reaction, the pH was adjusted to 3-4[6].
Troubleshooting Guide: Enhancing Solubility in Reaction Media
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment of Solubility
Before setting up a large-scale reaction, it is prudent to perform small-scale solubility tests. This will save time and resources.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 0.5 mL of the desired solvent.
-
Stir or vortex the mixture at room temperature for 2-3 minutes.
-
Observe the vial for complete dissolution.
-
If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation.
-
Continue adding solvent in 0.5 mL increments until the solid dissolves or it becomes apparent that the compound is poorly soluble in that solvent at room temperature.
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (Predicted/Reported) |
| Water | Slightly Soluble[1] | 0.545 mg/mL[7] |
| Ethanol | Easily Soluble[1] | Not explicitly reported, but used as a reaction solvent[8] |
| Methanol | Good | Used as a reaction solvent |
| Acetone | Easily Soluble[1] | Not explicitly reported |
| Diethyl Ether | Easily Soluble[1] | Not explicitly reported |
| Benzene | Easily Soluble[1] | Not explicitly reported |
| Ethyl Acetate | Good | Used for extraction[5] |
| N,N-Dimethylformamide (DMF) | Moderate to Good[2] | Used as a reaction solvent[9][10] |
| Dimethyl sulfoxide (DMSO) | Moderate to Good[2] | A good starting point for dissolving challenging compounds[1] |
| Glacial Acetic Acid | Good (with heating) | Used as a reaction solvent at 80°C[5] |
Strategies for Improving Solubility
Temperature Adjustment
As indicated in the FAQs, increasing the temperature is a common and effective method for enhancing solubility.
Workflow for Temperature-Assisted Dissolution
Caption: Workflow for using temperature to improve solubility.
Experimental Protocol: Temperature-Assisted Dissolution
-
Choose a solvent from the table above that is compatible with your reaction conditions.
-
In your reaction vessel, heat the solvent to a temperature below its boiling point (e.g., 40-60°C for lower boiling solvents, or higher for solvents like DMF and glacial acetic acid).
-
Slowly add the this compound to the heated solvent while stirring continuously.
-
Maintain the temperature and continue stirring until complete dissolution is achieved.
-
Caution: Always monitor for any signs of decomposition, such as a color change, when heating.
Co-solvent Systems
A co-solvent system can be a powerful tool when a single solvent does not provide adequate solubility. The principle is to use a mixture of a primary solvent (your main reaction medium) and a co-solvent in which your compound is highly soluble.
Logical Relationship for Co-solvent Selection
Caption: Logic for employing a co-solvent system.
Experimental Protocol: Using a Co-solvent System
-
Identify a suitable co-solvent in which this compound is highly soluble (e.g., DMF or DMSO).
-
Dissolve the required amount of this compound in a minimal amount of the co-solvent to create a concentrated stock solution.
-
In your main reaction vessel, add the primary reaction solvent.
-
While stirring vigorously, slowly add the concentrated stock solution to the primary solvent.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to primary solvent.
pH Modification
For reactions in protic solvents, particularly aqueous media, adjusting the pH can be a viable strategy.
Mechanism of pH-Dependent Solubility
Caption: Protonation of the amino group to enhance solubility.
Experimental Protocol: pH-Assisted Dissolution
-
Suspend this compound in your aqueous or protic solvent system.
-
Slowly add a suitable acid (e.g., dilute HCl) dropwise while monitoring the pH and observing for dissolution.
-
Continue adding acid until the compound fully dissolves.
-
Note: Be sure that the acidic conditions are compatible with all other reagents and the intended reaction.
Conclusion
Successfully incorporating this compound into a reaction medium often requires a systematic approach to address its solubility characteristics. By understanding the influence of solvent choice, temperature, and pH, and by employing techniques such as the use of co-solvents and sonication, researchers can overcome these challenges. This guide provides a foundational framework for troubleshooting and optimizing the dissolution of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2023039662A1 - Phenanthridinium derivatives as ppm1a inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Methyl 3-amino-4-bromobenzoate
Welcome to the Technical Support Center for the purification of Methyl 3-amino-4-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this crucial building block in its purest form. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Nuances of Purifying a Substituted Aniline
This compound, a substituted aniline, presents a unique set of purification challenges primarily due to the presence of a basic amino group on the aromatic ring. This functionality can lead to problematic interactions during chromatographic purification and a heightened susceptibility to oxidation. This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: The discoloration of this compound is a common issue, typically arising from two main sources:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which forms highly colored impurities. This can be exacerbated by exposure to light, heat, or trace metal ions.
-
Residual Starting Material or Byproducts: If the synthesis is incomplete, residual starting materials or colored byproducts from side reactions can also impart color to the final product.
Troubleshooting Strategies:
-
Charcoal Treatment during Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution of your crude product before filtration. Be cautious not to add too much, as it can also adsorb your desired compound.
-
Inert Atmosphere: When handling the purified product, especially during drying and storage, using an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
Column Chromatography: If the colored impurities have different polarities from your product, column chromatography is an effective method for their removal.
Q2: I'm observing significant tailing or streaking of my compound during silica gel column chromatography. What's happening and how can I fix it?
A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The root cause is an acid-base interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or streaked peak shape.[1][3]
Solutions:
-
Mobile Phase Modifier: The most common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA) , to your mobile phase (eluent).[4][5] A concentration of 0.5-1% TEA is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing it to elute as a sharp band.[6][7]
-
Use of Amino-Functionalized Silica Gel: An alternative, though more expensive, approach is to use an amino-functionalized silica gel column.[3] The surface of this silica is chemically modified with amino-propyl groups, which eliminates the problematic ionic interactions with basic compounds.[3]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying this compound, but it can be fraught with challenges. Use the following decision tree to diagnose and resolve common issues.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a standard method for purifying this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol is designed to provide optimal separation and overcome the common issue of amine tailing on silica gel.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 60 Å, 230-400 mesh |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate (EtOAc) in Hexanes. |
| Eluent Modifier | Add 0.5-1% Triethylamine (TEA) to the mobile phase. |
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes with 1% TEA). Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry-loading" technique generally provides better separation.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc in Hexanes, all containing 1% TEA) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
removing unreacted starting materials from Methyl 3-amino-4-bromobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-amino-4-bromobenzoate. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, specifically focusing on the removal of unreacted starting materials.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its purity is paramount for the success of subsequent reactions. A common synthetic route to this compound is the esterification of 3-amino-4-bromobenzoic acid. Consequently, a primary challenge in its purification is the removal of the unreacted starting carboxylic acid. This guide provides a systematic approach to achieving high purity of the desired methyl ester.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical properties of the product and potential impurities is the foundation of an effective purification strategy. The following table summarizes key data for this compound and its common precursor.
| Property | This compound | 3-Amino-4-bromobenzoic Acid |
| Molecular Formula | C₈H₈BrNO₂[1][2] | C₇H₆BrNO₂ |
| Molecular Weight | 230.06 g/mol [1][2] | 216.03 g/mol |
| Appearance | Brown crystalline powder | Solid |
| Melting Point | Not explicitly stated, but a related isomer, Methyl 4-amino-3-bromobenzoate, melts at 105-109 °C.[3] | 226-230 °C |
| pKa (Predicted) | Not available | Not available |
| Solubility | Soluble in methanol.[4] | Soluble in methanol and dichloromethane.[5] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brown solid. Is this normal?
A1: Yes, it is common for crude this compound to appear as a brown crystalline powder.[3] The color can be due to minor impurities or degradation products formed during the reaction or workup. Purification via recrystallization or column chromatography should yield a purer, potentially lighter-colored solid.
Q2: How can I quickly check the purity of my crude product and identify the presence of unreacted 3-Amino-4-bromobenzoic acid?
A2: Thin-Layer Chromatography (TLC) is the most effective method for rapid purity assessment. Spot your crude product, the pure starting material (3-Amino-4-bromobenzoic acid), and a co-spot (a mixture of the crude product and starting material) on a silica gel TLC plate. A suitable mobile phase to start with is a mixture of hexane and ethyl acetate. The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value (it will travel a shorter distance up the plate). The presence of a spot in your crude product lane that corresponds to the starting material spot confirms its presence.
Q3: Can I use an acidic or basic wash to remove unreacted 3-Amino-4-bromobenzoic acid?
A3: A basic wash is the recommended approach. Unreacted 3-Amino-4-bromobenzoic acid can be removed by washing the organic layer (e.g., ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. An acidic wash should be avoided as the amino group on both the starting material and the product can be protonated, potentially complicating the extraction.
Troubleshooting Guide
This section provides a systematic approach to overcoming common challenges in the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Issue 1: Significant amount of unreacted 3-Amino-4-bromobenzoic acid remains after reaction.
-
Cause: Incomplete esterification reaction.
-
Solution: Liquid-Liquid Extraction (Basic Wash)
-
Principle: The significant difference in acidity between the carboxylic acid starting material and the ester product allows for a straightforward separation by liquid-liquid extraction. The carboxylic acid is acidic, while the ester is essentially neutral.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until no more gas evolves.
-
Separate the aqueous layer. The deprotonated and now water-soluble 3-amino-4-bromobenzoate salt will be in this layer.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.[1]
-
-
Issue 2: Recrystallization yields are low or the product "oils out".
-
Cause: The choice of solvent is critical for successful recrystallization. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which has both polar (amino, ester) and non-polar (aromatic ring, bromo) character, a single solvent like ethanol or a binary solvent system such as hexane/ethyl acetate or dichloromethane/methanol could be effective.[5]
-
Protocol for Recrystallization from Ethanol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.[6]
-
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.[5]
-
Issue 3: Poor separation of the product from impurities using column chromatography.
-
Cause: The polarity of the eluent may not be optimal, or the basic amino group of the product may be interacting strongly with the acidic silica gel stationary phase, leading to tailing.
-
Optimizing Column Chromatography:
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column.
-
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common and effective eluent system for compounds of this polarity.[1] Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of the more polar ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution.[6]
-
Addressing Tailing: If the spots on the TLC plate or the peaks in the chromatogram show tailing, it is likely due to the interaction of the basic amino group with the acidic silica gel. To mitigate this, add a small amount of a competing amine, such as triethylamine (~0.5-1%), to the mobile phase.[6] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, an amine-functionalized silica gel column can be used.
-
Fraction Collection and Analysis: Collect the eluting solvent in small fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Caption: Experimental workflow for recrystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [amp.chemicalbook.com]
- 4. Methyl 2-amino-4-bromobenzoate CAS#: 135484-83-2 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
optimizing reaction time and temperature for Methyl 3-amino-4-bromobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and optimized protocols. Our goal is to empower you to achieve high-yield, high-purity synthesis of this critical chemical intermediate.
Reaction Overview & Mechanism
This compound is typically synthesized via the esterification of 3-amino-4-bromobenzoic acid. The most common and cost-effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[1][2].
The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product[3][4].
Caption: Fischer-Speier esterification of 3-amino-4-bromobenzoic acid.
Optimizing Reaction Time and Temperature
The key to a successful synthesis lies in the careful optimization of reaction time and temperature. These two parameters are intrinsically linked and have a significant impact on reaction yield and purity.
Temperature Optimization
Temperature plays a crucial role in reaction kinetics. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote the formation of impurities through side reactions, such as dehydration or decarboxylation. For the esterification of 3-amino-4-bromobenzoic acid, a reflux in methanol (approximately 65°C) is a common starting point[5].
Systematic Approach to Temperature Optimization:
-
Initial Screening: Perform small-scale reactions at different temperatures (e.g., 50°C, 65°C, and 80°C) while keeping other parameters constant.
-
Reaction Monitoring: Track the progress of each reaction using Thin Layer Chromatography (TLC).
-
Analysis: Compare the yield and purity of the product at each temperature.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 50 | 24 | 65 | 98 | Slow reaction rate, but high purity. |
| 65 (Reflux) | 12 | 85 | 97 | Good balance of reaction rate and purity. |
| 80 | 8 | 88 | 90 | Faster reaction, but increased impurity formation. |
Reaction Time Optimization
The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal formation of byproducts. Monitoring the reaction's progress is essential.
Workflow for Reaction Time Optimization:
Caption: Workflow for optimizing reaction time using TLC monitoring.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the possible causes and solutions?
-
A1:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Water in the Reaction Mixture: Fischer esterification is a reversible reaction. The presence of water will shift the equilibrium back towards the reactants. Ensure you are using anhydrous methanol and that your glassware is thoroughly dried.
-
Insufficient Catalyst: The acid catalyst is crucial. Ensure you are using the correct amount. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 equivalents) is typically sufficient[2]. For thionyl chloride, a stoichiometric amount or slight excess is often used[1].
-
Loss During Work-up: The product may be lost during the extraction or purification steps. Ensure proper phase separation during extraction and consider using a continuous extraction method if the product has some water solubility.
-
Q2: I am observing significant impurity formation in my final product. How can I minimize this?
-
A2:
-
Excessive Heat: As mentioned, high temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer period.
-
Oxidation of the Amine Group: The amino group can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
Sub-optimal pH during Work-up: During the neutralization step with a base like sodium bicarbonate, ensure the pH is carefully controlled. A pH that is too high or too low can lead to the degradation of the product.
-
Purification: If impurities are still present, column chromatography is an effective purification method. A common eluent system is a mixture of hexane and ethyl acetate[1][6].
-
Q3: The reaction seems to be stalled; the starting material is not being consumed after several hours.
-
A3:
-
Catalyst Deactivation: The catalyst may have been deactivated, possibly by impurities in the starting material or solvent. Try adding a fresh portion of the catalyst.
-
Poor Quality Reagents: Ensure your 3-amino-4-bromobenzoic acid is of high purity. Impurities can interfere with the reaction. Also, verify the concentration and quality of your acid catalyst.
-
Mixing Issues: In larger scale reactions, ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants and catalyst.
-
Frequently Asked Questions (FAQs)
Q: What is the typical melting point of this compound?
-
A: The melting point can vary slightly depending on purity. Literature values for a similar compound, Methyl 4-amino-3-bromobenzoate, are in the range of 105-109°C[7]. It is always recommended to characterize your synthesized product and compare it with literature values for the correct isomer.
Q: Can I use a different alcohol for the esterification?
-
A: Yes, other alcohols like ethanol or propanol can be used, which will result in the corresponding ethyl or propyl ester. The reaction conditions may need to be re-optimized for the specific alcohol used.
Q: What are the key safety precautions for this synthesis?
-
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care.
-
The product, this compound, and related compounds are classified as irritants and may be harmful if swallowed[8][9].
-
Q: What analytical techniques are recommended for product characterization?
-
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., ester carbonyl, N-H stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
-
Detailed Experimental Protocol
This protocol details the Fischer-Speier esterification using concentrated sulfuric acid.
Materials:
-
3-Amino-4-bromobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Category: Organic Chemistry - The Science Snail [sciencesnail.com]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Methyl 4-amino-3-bromobenzoate CAS#: 106896-49-5 [m.chemicalbook.com]
- 8. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 3-amino-4-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-bromobenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of base and ligand selection in palladium-catalyzed cross-coupling reactions.
Section 1: General Troubleshooting and FAQs
This section addresses common issues that can arise during cross-coupling reactions with this compound, independent of the specific reaction type.
Q1: My reaction is showing low or no conversion. What are the first things I should check?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent issue. Before making significant changes to your protocol, systematically check the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that your reaction vessel was properly flame-dried or oven-dried and that all solvents were thoroughly degassed. A common method is to sparge with an inert gas (argon or nitrogen) for an extended period or use several freeze-pump-thaw cycles.[1]
-
Reagent Quality: The purity of your reagents is critical.
-
Solvents: Use anhydrous solvents, as water can lead to unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings.[1]
-
Base: Ensure your base is anhydrous and finely ground for optimal reactivity and solubility.[1]
-
Catalyst and Ligand: Use a fresh batch of catalyst and ligand. Phosphine ligands, in particular, can be susceptible to oxidation.[2]
-
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using heterogeneous bases.[2]
Q2: How do the amino and methyl ester groups on this compound affect the reaction?
A2: The electronic properties of the substituents on your substrate play a significant role. This compound has both an electron-donating amino group and an electron-withdrawing methyl ester group.
-
Amino Group: The electron-donating amino group can coordinate to the palladium center. This can sometimes stabilize the catalyst, but it can also inhibit its reactivity by blocking sites needed for the catalytic cycle.[3] The choice of a bulky ligand can often mitigate this inhibition.[3]
-
Methyl Ester Group: The electron-withdrawing nature of the methyl ester can make the aryl bromide more susceptible to oxidative addition, which is often the rate-limiting step.
Q3: I'm observing significant formation of a dehalogenated byproduct (Methyl 3-aminobenzoate). What causes this and how can I prevent it?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by several factors:
-
Interference from the Amino Group: The free amino group can interfere with the catalytic cycle, promoting reductive dehalogenation.[4]
-
Solutions:
-
N-Protection: Protecting the amino group, for instance as a Boc-carbamate, can significantly reduce dehalogenation.[4]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can favor the desired reductive elimination over dehalogenation.[4]
-
Base Selection: Using a milder base like K₂CO₃ or K₃PO₄ instead of strong bases like alkoxides can sometimes suppress this side reaction.[4]
-
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The choice of base and ligand is crucial for achieving high yields with this compound.
FAQ: Suzuki-Miyaura Reactions
Q4: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the right one?
A4: The base in a Suzuki-Miyaura coupling has multiple roles, primarily to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[1][5] The choice of base can significantly impact your reaction's success.
-
Common Bases: Inorganic bases are most common.[6]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and often effective. Cesium carbonate is more soluble and basic, which can be beneficial for less reactive substrates.
-
Phosphates (K₃PO₄): A strong base that is often used for challenging couplings, including those with aryl chlorides.[1]
-
Fluorides (KF, CsF): Can be effective, particularly in preventing side reactions like ester cleavage.[7]
-
-
Impact of Base Choice:
Q5: I am getting a low yield in my Suzuki coupling. Could my choice of ligand be the problem?
A5: Absolutely. The ligand stabilizes the palladium catalyst, influences its reactivity, and modulates the steric and electronic environment around the metal center.[8] For a substrate like this compound, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1]
-
Bulky, Electron-Rich Ligands: These are often necessary for coupling with electron-rich or sterically hindered substrates.[9] They promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Ligands for Suzuki Coupling:
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inappropriate base selection. | Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Ensure the base is finely ground and anhydrous.[1] |
| Ineffective ligand. | Switch to a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][4] | |
| Catalyst deactivation. | Ensure rigorous exclusion of oxygen through proper degassing techniques.[1] | |
| Protodeboronation of Boronic Acid | Presence of water. | Use anhydrous solvents and reagents.[1] |
| Base is too harsh. | Use a milder base like KF or K₂CO₃.[2] | |
| Prolonged reaction time/high temperature. | Monitor the reaction closely and work it up as soon as it is complete. Try lowering the reaction temperature.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. Oxygen can oxidize Pd(0) to Pd(II), which promotes homocoupling.[1] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq) to an oven-dried reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, allowing the coupling of amines with aryl halides.
FAQ: Buchwald-Hartwig Amination
Q6: Which base is best for the Buchwald-Hartwig amination of this compound?
A6: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.
-
Common Strong Bases:
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu): These are the most commonly used bases and are highly effective for a broad range of substrates.[10]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Particularly useful for coupling with unprotected N-H heterocycles or other sensitive substrates.[10]
-
-
Weaker Bases (K₂CO₃, Cs₂CO₃): Generally less effective for this transformation but may be suitable in specific cases with highly reactive substrates or catalyst systems.[10]
-
Organic Bases (e.g., DBU): The use of soluble organic bases is a more recent development.[11][12][13] However, their effect can be complex, as they can sometimes inhibit the reaction by coordinating to the palladium center.[11][12]
Q7: What are the "Buchwald ligands" and why are they so important for C-N coupling?
A7: The "Buchwald ligands" are a class of bulky, electron-rich biaryl phosphine ligands developed by Stephen Buchwald's group.[14] These ligands have revolutionized Buchwald-Hartwig amination.
-
Key Features: They possess significant steric bulk and strong electron-donating ability.[14]
-
Function:
-
They stabilize the palladium catalyst.
-
They promote the rate-limiting reductive elimination step to form the C-N bond.
-
Their steric bulk favors the formation of a monoligated palladium species, which is often the active catalyst.
-
-
Examples: XPhos, SPhos, RuPhos, and BrettPhos are highly successful ligands for a wide range of C-N couplings.[10][14] The choice of ligand often depends on the specific amine coupling partner.[15]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst. | Use a high-quality palladium precatalyst and ligand.[10] Prepare the reaction under a strict inert atmosphere.[10] |
| Incorrect base choice. | For most amine couplings, a strong base like NaOtBu is required.[10] Weaker bases are generally ineffective.[10] | |
| Inappropriate ligand. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). The optimal ligand can be substrate-dependent.[10] | |
| Side Reactions | Ligand decomposition. | Some phosphine ligands can be sensitive to the strong base. Ensure proper reaction setup and temperature control. |
| Hydrolysis of methyl ester. | If using a very strong base and prolonged heating, saponification of the ester is possible. Monitor reaction time and temperature. |
Visualization: Troubleshooting Buchwald-Hartwig Reactions
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.
Section 4: Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. The base and ligand choice are critical for efficiency and selectivity.
FAQ: Heck Reactions
Q8: What kind of base should I use for a Heck reaction with this compound?
A8: The base in a Heck reaction is required to neutralize the acid (HBr) that is generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[16][17]
-
Inorganic Bases: Bases like K₂CO₃, Na₂CO₃, or sodium acetate are commonly used and often give good results.[18]
-
Organic Amine Bases: Tertiary amines such as triethylamine (Et₃N) or the hindered base 1,2,2,6,6-pentamethylpiperidine (PMP) are also frequently employed.[16] Triethylamine can sometimes act as both the base and the solvent.[19]
-
Choice Considerations: The choice often depends on the solvent and the specific substrates. For intramolecular Heck reactions, hindered bases like PMP are often preferred.[16]
Q9: Does the ligand choice matter as much in the Heck reaction compared to Suzuki or Buchwald-Hartwig?
A9: Yes, the ligand is still very important. While some Heck reactions can proceed without phosphine ligands ("ligandless," often with Pd(OAc)₂), the use of ligands can significantly improve the reaction's efficiency, stability, and selectivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. Bulky, electron-rich phosphine ligands can also be beneficial, similar to other cross-coupling reactions, as they can accelerate the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): These have also emerged as powerful ligands for Heck reactions.
-
Impact on Selectivity: The ligand can influence the regioselectivity of the alkene insertion and prevent side reactions like alkene isomerization.[20]
Troubleshooting Guide: Heck Reaction
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Catalyst decomposition. | Ensure an inert atmosphere. High temperatures can lead to the formation of palladium black (inactive palladium). |
| Poor base choice. | Screen both inorganic (K₂CO₃, NaOAc) and organic (Et₃N) bases.[18] | |
| Suboptimal solvent. | Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.[16] Solvent polarity can affect the outcome. | |
| Alkene Isomerization | Reversible β-hydride elimination. | The addition of certain bases can facilitate the final reductive elimination step, minimizing isomerization.[17][20] |
| Slow olefin dissociation. | Ligand choice can influence this step. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 14. youtube.com [youtube.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scienceinfo.com [scienceinfo.com]
Technical Support Center: Navigating Reactions with Methyl 3-amino-4-bromobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-4-bromobenzoate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of reactions involving this versatile building block. The following question-and-answer format addresses specific issues with a focus on the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
General Workup Procedures
Question 1: I've completed a reaction using this compound and need a general workup protocol. What are the standard steps?
A general workup for reactions involving this compound typically involves an aqueous workup to remove inorganic salts and water-soluble impurities, followed by drying and concentration of the organic phase. The crude product is then purified.
Detailed Step-by-Step Protocol: General Aqueous Workup
-
Quenching the Reaction:
-
Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to room temperature.
-
If the reaction was conducted under anhydrous conditions, it's often beneficial to quench any reactive reagents. For instance, if organometallic reagents were used, a slow addition of a proton source like water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is advisable.
-
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).[1][2] Ethyl acetate is a common choice due to its moderate polarity and ease of removal.
-
Add water or a suitable aqueous solution to the separatory funnel. The volume of the aqueous phase is typically one-tenth to one-half the volume of the organic phase.[2]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.[2] Allow the layers to separate.
-
-
Washing the Organic Layer:
-
Neutralization: If the reaction was run under acidic conditions (e.g., esterification with an acid catalyst), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[1][3][4] This neutralizes any remaining acid. Conversely, for reactions run under basic conditions, a wash with a dilute acid like 1 M HCl can be used to remove excess base.[1]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] This helps to remove residual water from the organic layer and break up emulsions.
-
-
Drying and Concentration:
-
Purification:
Question 2: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize product loss?
This is a common issue, especially if your product retains some polarity from the amino and ester functional groups. Here's how to address it:
-
Back-Extraction: After the initial extraction, do not discard the aqueous layer immediately. Instead, perform one or two additional extractions of the aqueous layer with fresh portions of the organic solvent.[2] This will recover a significant portion of the dissolved product.
-
Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
pH Adjustment: The solubility of your product can be highly dependent on the pH of the aqueous layer. Since this compound has a basic amino group, ensuring the aqueous layer is neutral or slightly basic can minimize its protonation and subsequent solubility in the aqueous phase.
Troubleshooting Specific Reaction Types
Question 3: I'm running a Suzuki coupling with this compound and my main side-product is the dehalogenated (debrominated) starting material. What's causing this and how can I prevent it?
Dehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[5] The formation of the debrominated product, methyl 3-aminobenzoate, can be promoted by several factors.
Root Causes and Solutions for Dehalogenation in Suzuki Coupling
| Potential Cause | Recommended Solution |
| Interference from the Amino Group | The free amino group can interact with the palladium catalyst, promoting reductive dehalogenation. Protecting the amino group, for instance as a Boc-carbamate, can significantly reduce this side reaction.[5] |
| Choice of Base | Strong bases can sometimes favor dehalogenation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] |
| Ligand Selection | The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired reductive elimination step over the competing dehalogenation pathway.[5] |
| Protic Solvents | Protic solvents can serve as a proton source for the dehalogenation reaction. While some water is often necessary for Suzuki couplings, using anhydrous organic solvents with a carefully controlled amount of water can be beneficial.[5] |
Question 4: In my Buchwald-Hartwig amination, I'm observing low conversion and my TLC plate is messy. What are some common pitfalls?
Buchwald-Hartwig aminations can be sensitive to several experimental parameters.[6] Low conversion and the formation of multiple byproducts often point to issues with the catalyst, reagents, or reaction conditions.
Troubleshooting Guide for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Purification and Crystallization
Question 5: I've isolated my crude product, but I'm struggling to get it to crystallize. What solvents and techniques should I try?
The crystallization of aminobenzoic acid derivatives can sometimes be challenging due to polymorphism, where a compound can exist in multiple crystalline forms.[7][8] The choice of solvent is critical in determining the resulting crystal form.
Strategies for Successful Crystallization
-
Solvent Screening:
-
Single Solvent Systems: Try dissolving your crude product in a minimal amount of a hot solvent in which it has good solubility, and then allow it to cool slowly. Good starting points for aminobenzoates include ethanol, ethyl acetate, or mixtures containing these solvents.
-
Solvent/Anti-Solvent Systems: Dissolve your compound in a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add an "anti-solvent" in which it is poorly soluble (e.g., hexanes or water) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[9]
-
-
Controlling Supersaturation: Avoid rapid cooling, as this can lead to the formation of oils or amorphous solids. Slow cooling allows for the formation of well-ordered crystals.[8]
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
Question 6: My purified product gives a broad melting point range. What does this indicate?
A broad melting point range is typically an indication of impurities in your sample. However, with compounds like aminobenzoic acid derivatives, it could also suggest the presence of a mixture of polymorphs, as different crystalline forms can have different melting points.[7][8]
To address this:
-
Re-purify: Perform another round of purification, such as column chromatography or recrystallization, to remove any remaining impurities.
-
Characterize: Use analytical techniques like ¹H NMR and LC-MS to confirm the purity of your compound.[10] If the compound is pure but still exhibits a broad melting point, you may have a mixture of polymorphs. Techniques like Differential Scanning Calorimetry (DSC) can be used to investigate this further.
Workflow for a Typical Cross-Coupling Reaction Workup
Caption: General workup and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-amino-4-bromobenzoate
This guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of Methyl 3-amino-4-bromobenzoate, a key intermediate in pharmaceutical and materials science research. The methodologies detailed herein are grounded in fundamental principles and are designed to provide a robust and self-validating analytical workflow. For researchers and professionals in drug development, establishing a compound's identity and purity with irrefutable data is paramount. This document serves as a practical, experience-driven comparison of the primary spectroscopic and chromatographic techniques.
Introduction to this compound
This compound (C₈H₈BrNO₂) is an aromatic compound with a molecular weight of 230.06 g/mol .[1][2] Its structure, featuring an aminobenzoate core with bromine substitution, makes it a valuable building block in organic synthesis. Accurate characterization is the cornerstone of its application, ensuring the integrity of downstream products. The analytical techniques discussed below provide orthogonal approaches to confirm its molecular structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.
The "Why" Behind NMR for this Molecule
The distinct electronic environments of the protons and carbons in this compound result in a unique NMR fingerprint. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms, including those in the aromatic ring, the ester, and the methyl group.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation: Expected Spectral Features
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~7.5 | Doublet of Doublets | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~5.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~3.8 | Singlet | 3H | Methyl (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~166 | Carbonyl (C=O) |
| ~148 | Aromatic C-NH₂ |
| ~135 | Aromatic C-H |
| ~130 | Aromatic C-COOCH₃ |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-Br |
| ~110 | Aromatic C-H |
| ~52 | Methyl (-OCH₃) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The "Why" Behind IR for this Molecule
The presence of the amine (N-H), ester (C=O and C-O), and aromatic (C=C and C-H) functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Data Interpretation: Expected Absorption Bands
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching |
| ~1700 | C=O (Ester) | Stretching |
| 1600 - 1450 | C=C (Aromatic Ring) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1300 | C-N (Aromatic Amine) | Stretching |
| Below 850 | C-H (Aromatic Ring) | Out-of-plane Bending |
| Below 800 | C-Br | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing clues about the molecular structure through fragmentation patterns.
The "Why" Behind MS for this Molecule
MS will confirm the molecular weight of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, providing strong evidence for the presence of bromine in the molecule.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique suitable for polar molecules like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: Expected Mass-to-Charge Ratios
Table 4: Expected m/z Values in ESI-MS for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 229.98 / 231.98 |
| [M+Na]⁺ | 251.96 / 253.96 |
The presence of the pair of peaks separated by 2 m/z units with nearly equal intensity is a hallmark of a monobrominated compound.[3]
Chromatographic Techniques: Assessing Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of organic compounds.
The "Why" Behind HPLC for this Molecule
HPLC can separate this compound from starting materials, by-products, and other impurities. When coupled with a UV detector, it provides a quantitative measure of purity.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample onto a reversed-phase column (e.g., C18). Elute the components using a gradient or isocratic method.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
Data Interpretation
A pure sample of this compound should exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a measure of the compound's purity.
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the synthesis and analytical characterization.
Caption: Step-by-step workflow for NMR analysis.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, and chemical environment of atoms. | Unambiguous structure determination. | Relatively low sensitivity, requires higher sample concentration. |
| IR Spectroscopy | Identification of functional groups. | Fast, non-destructive, and easy to use. | Provides limited structural information on its own. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution MS). | High sensitivity, confirmation of elemental formula. | Isomers may not be distinguishable by mass alone. |
| HPLC | Purity assessment and quantification. | High resolution for separating mixtures, quantitative. | Does not provide structural information directly. |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, while IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry unequivocally determines the molecular weight and confirms the presence of bromine. Finally, HPLC is essential for quantifying the purity of the synthesized compound. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in the identity and quality of their material, which is a critical prerequisite for its use in further research and development.
References
A Senior Application Scientist's Guide to Confirming Product Structures from Methyl 3-amino-4-bromobenzoate Reactions
For researchers, scientists, and professionals in drug development, Methyl 3-amino-4-bromobenzoate stands out as a highly versatile scaffold. Its unique trifunctional nature—a nucleophilic amino group, a modifiable ester, and a reactive carbon-bromine bond—provides multiple avenues for synthetic elaboration.[1] The strategic location of these groups allows for the construction of complex, substituted aromatic systems that are foundational to countless pharmaceutical agents and functional materials.
However, the very versatility of this starting material demands a rigorous and systematic approach to product characterization. Simply obtaining a product is insufficient; one must unequivocally confirm its structure to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary reaction pathways for this compound, focusing on the experimental data and analytical logic required to validate the resulting molecular architectures.
Pillar 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid.[2] For this compound, this reaction targets the C-Br bond, offering a reliable method to introduce new carbon-based substituents.
Causality of the Catalytic Cycle
The reaction's efficacy hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The choice of ligand and base is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination, while a mild base like potassium carbonate or phosphate is required for the transmetalation step.[2][3]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.
Self-Validating Experimental Protocol
This protocol outlines a general procedure. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific boronic acids.[4][5]
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%) and add this to the flask. The pre-mixing ensures homogeneity and efficient catalyst formation.
-
Solvent Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Confirming the Biaryl Product Structure
Structural confirmation relies on a comparative analysis of spectroscopic data before and after the reaction.
-
¹H NMR Spectroscopy: The most telling change is in the aromatic region. The original ABX spin system of the starting material will be replaced. Expect the disappearance of a proton signal and the appearance of new signals corresponding to the coupled aryl ring. The signals for the protons adjacent to the newly formed C-C bond will show characteristic shifts.
-
¹³C NMR Spectroscopy: The carbon signal directly attached to the bromine (approx. 110-120 ppm) will disappear. New signals corresponding to the carbons of the introduced aryl group will appear, along with a downfield shift for the carbon at the point of coupling.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will increase by the mass of the coupled aryl group minus the mass of a bromine atom. High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular formula.
Data Comparison: Catalyst System Performance
The choice of catalyst significantly impacts yield and reaction time. The data below, compiled from reactions on analogous brominated aniline substrates, illustrates this relationship.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 80-90 | Classic, reliable catalyst for many substrates.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | High activity, good for sterically hindered substrates.[2] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | ~95 | Effective for electron-rich and heterocyclic boronic acids.[3] |
Pillar 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[6] This reaction allows for the coupling of the C-Br bond in this compound with a wide variety of primary and secondary amines.
Causality of the Catalytic Cycle
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) cycle. However, the key steps involve the coordination of the amine to the palladium center and subsequent deprotonation by a strong base (typically an alkoxide like NaOt-Bu) to form a palladium amide complex.[7] Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[6][7]
Caption: Fig. 2: Buchwald-Hartwig Amination Cycle.
Self-Validating Experimental Protocol
This protocol requires strictly anhydrous and anaerobic conditions due to the sensitivity of the catalyst and the strong base.
-
Inert Atmosphere Preparation: In a glovebox, add this compound (1.0 mmol), a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.1 eq relative to Pd), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial.[3]
-
Reagent Addition: Add the amine coupling partner (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat to 90-110 °C with vigorous stirring. The use of a pre-catalyst avoids an induction period and leads to more reproducible results.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Confirming the Diaminobenzene Product Structure
-
¹H NMR Spectroscopy: Look for new signals corresponding to the protons on the newly introduced amine's alkyl or aryl groups. A new N-H signal may appear (or an existing one may disappear if a primary amine was used). The aromatic signals will shift due to the introduction of a second, electron-donating amino group.
-
¹³C NMR Spectroscopy: The C-Br signal will be replaced by a C-N signal, which typically appears further downfield.
-
IR Spectroscopy: The N-H stretching region (3300-3500 cm⁻¹) will change significantly. The starting material shows a primary amine stretch. The product will show stretches corresponding to a secondary amine (one sharp band) or no N-H stretch if a tertiary amine is formed.
-
Mass Spectrometry (MS): The molecular ion peak will increase by the mass of the amine (R'R''NH) minus the mass of HBr.
Data Comparison: Ligand and Catalyst Generation
The evolution of Buchwald-Hartwig amination has led to highly specialized ligands that offer superior performance, especially for challenging substrates.
| Catalyst System | Ligand | Base | Typical Substrates | Key Advantage |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | Aryl iodides, triflates | First reliable system for primary amines.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Aryl bromides, chlorides | Highly active, broad scope, good for electron-rich amines.[8] |
| G3-XPhos Precatalyst | (Internal) | NaOt-Bu | Aryl bromides, chlorides | Air-stable, highly efficient, reproducible results.[3] |
Pillar 3: Alternative Transformations & Orthogonal Validation
While cross-coupling reactions are paramount, the other functional groups on this compound offer alternative synthetic routes and methods for structural confirmation.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the addition of a potent nucleophile to the aromatic ring, followed by the elimination of a leaving group.[9][10] For this substrate, the reaction is not highly favored because the ring is not sufficiently activated by strong electron-withdrawing groups ortho or para to the bromine.[11] However, under forcing conditions (high temperature, strong nucleophile), substitution may occur. Confirmation would follow the same spectroscopic principles: loss of the C-Br signal and appearance of signals corresponding to the new C-Nucleophile bond.
Diazotization and Sandmeyer Reactions
The primary amino group can be transformed into a highly versatile diazonium salt using nitrous acid. This intermediate can then be displaced by a wide range of nucleophiles (e.g., -CN, -OH, -Cl, -I) in a Sandmeyer reaction.[1] This two-step process provides an orthogonal method to functionalize the molecule at a different position.
Caption: Fig. 3: Sandmeyer Reaction Workflow.
Confirming a Sandmeyer product would involve observing the complete disappearance of the -NH₂ signals in both ¹H NMR (the broad singlet) and IR (the N-H stretches) and the appearance of a new signal characteristic of the introduced group (e.g., a nitrile stretch in the IR around 2230 cm⁻¹).
Conclusion
This compound is a powerful building block, but its utility is directly proportional to the certainty with which its reaction products can be identified. A multi-faceted analytical approach is non-negotiable. By combining predictive knowledge of reaction mechanisms with rigorous spectroscopic analysis—comparing the product's ¹H NMR, ¹³C NMR, IR, and mass spectra against the starting material—researchers can confidently validate their synthetic outcomes. This guide serves as a framework for designing self-validating experiments, ensuring that the structural foundation of your research is sound and reproducible.
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Halogen Dance: A Comparative Guide to Suzuki Coupling Reactivity of Bromo vs. Chloro Substituted Aminobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a star performer, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This capability is particularly crucial in drug discovery, where the biaryl motif, a common feature in pharmacologically active molecules, is frequently assembled using this powerful catalytic tool. The choice of starting materials, specifically the halogenated precursors, can significantly influence the reaction's outcome, efficiency, and scalability.
This guide provides an in-depth, objective comparison of the Suzuki coupling reactivity of two common building blocks: bromo- and chloro-substituted aminobenzoic acid esters. As a Senior Application Scientist, this analysis is grounded in fundamental mechanistic principles and supported by representative experimental insights to guide your synthetic strategy.
The Decisive Step: Unpacking the Role of Oxidative Addition
The heart of the Suzuki-Miyaura coupling lies in its catalytic cycle, with the initial oxidative addition of the aryl halide to the palladium(0) catalyst being the most frequent rate-determining step.[1][2] The fundamental difference in reactivity between aryl bromides and aryl chlorides stems directly from the strength of the carbon-halogen bond. The C-Br bond (bond dissociation energy ~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), making the former more susceptible to cleavage by the electron-rich palladium(0) center.[3] This translates to a generally faster and more facile oxidative addition for aryl bromides.[1]
The electronic nature of the substituents on the aromatic ring also plays a critical role. The aminobenzoic acid ester scaffold presents a unique challenge: the amino group is electron-donating, which deactivates the aryl halide towards oxidative addition, while the ester group is electron-withdrawing. This electronic push-pull can modulate the reactivity, but the inherent strength of the C-Cl bond often necessitates more forcing conditions and specialized catalyst systems to achieve efficient coupling.[3][4]
A Tale of Two Halogens: Reactivity and Conditions
The practical implications of these fundamental differences are summarized in the table below. While direct comparative studies on identical aminobenzoic acid ester substrates are scarce, the data represents a consensus from studies on structurally similar electron-rich aryl halides.
| Feature | Bromo-Substituted Aminobenzoic Acid Ester | Chloro-Substituted Aminobenzoic Acid Ester | Rationale & Causality |
| Reactivity | High | Low to Moderate | Weaker C-Br bond leads to a lower activation energy for the rate-determining oxidative addition step.[1] |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] | Electron-rich ligands enhance the electron density on the Pd(0) center, promoting the oxidative addition of the less reactive aryl chloride.[3] |
| Catalyst Loading | Typically 1-3 mol% | Often requires higher loading (2-5 mol%) or highly active pre-catalysts. | To compensate for the slower catalytic turnover and potential for catalyst deactivation. |
| Reaction Temperature | 80-100 °C | 100-130 °C or higher | Additional thermal energy is required to overcome the higher activation barrier of C-Cl bond cleavage.[1] |
| Reaction Time | Generally shorter (2-12 hours) | Often longer (12-24 hours) | Reflects the slower rate of the catalytic cycle. |
| Side Reactions | Prone to homocoupling and dehalogenation, especially with prolonged heating.[7] | Less prone to homocoupling but can undergo dehalogenation under harsh conditions. | The higher reactivity of the bromo-substrate can lead to more side reactions if the catalytic cycle is not efficient. |
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of a bromo-substituted aminobenzoic acid ester. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Objective: To synthesize Methyl 4-amino-3-(4-methylphenyl)benzoate.
Materials:
-
Methyl 4-amino-3-bromobenzoate (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-amino-3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and finely ground potassium phosphate (2.0 eq).
-
Causality: Using an oven-dried flask and finely ground base minimizes adventitious water that can interfere with the reaction and ensures a larger surface area for the base, respectively.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and lead to the formation of homocoupling byproducts.
-
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich ligand that facilitates the oxidative addition and stabilizes the catalytic species. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy. Vigorous stirring is essential for mixing the heterogeneous reaction mixture.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The aqueous workup removes the inorganic salts and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: This step isolates the desired product from unreacted starting materials, byproducts, and residual catalyst.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note on the Chloro-Analog: For the corresponding chloro-substituted aminobenzoic acid ester, a similar protocol could be employed, but a higher reaction temperature (e.g., 110-120 °C) and potentially a higher catalyst loading (e.g., 3-5 mol%) would likely be necessary to achieve a comparable yield.[1] The choice of a more electron-rich and sterically demanding ligand, such as XPhos, might also be beneficial.
Conclusion: A Strategic Choice for Synthesis
The choice between a bromo- or chloro-substituted aminobenzoic acid ester in a Suzuki coupling reaction is a strategic one, balancing reactivity with cost and availability. The bromo-derivative offers higher reactivity, allowing for milder conditions and a broader range of compatible catalysts. This makes it an ideal choice for complex, late-stage syntheses where functional group tolerance is paramount. Conversely, the chloro-analog, while more challenging to activate, is often more cost-effective and readily available, making it an attractive option for large-scale synthesis where optimization of reaction conditions can lead to a more economical process. Understanding the fundamental principles of reactivity and the nuances of catalyst selection will empower researchers to make informed decisions and navigate the "halogen dance" of Suzuki coupling with precision and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unlocking Synthetic Efficiency: The Strategic Advantages of Methyl 3-amino-4-bromobenzoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, Methyl 3-amino-4-bromobenzoate has emerged as a particularly advantageous scaffold, offering a unique combination of reactivity and functionality. This guide provides an in-depth technical comparison of this compound against other common building blocks, supported by experimental data, to illuminate its strategic value in the synthesis of complex molecules for pharmaceutical and materials science applications.
The Trifecta of Functionality: A Strategic Architectural Advantage
This compound (CAS 46064-79-3) is a trifunctional aromatic compound featuring an amino group, a bromine atom, and a methyl ester on a benzene ring.[1][2] The specific arrangement of these groups—an amino group and a bromine atom positioned ortho to each other, and a meta relationship between the amino and the ester groups—is key to its synthetic utility. This unique architecture provides a powerful platform for a variety of chemical transformations, allowing for sequential and regioselective modifications.
This strategic placement of functional groups allows chemists to leverage the distinct reactivity of each site. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the nucleophilic amino group can be readily acylated or used in heterocycle formation, and the methyl ester provides a site for hydrolysis and subsequent amide bond formation. This trifecta of reactivity makes it a superior choice in many synthetic scenarios compared to simpler building blocks.
The Power of the Bromo-Handle: Enabling Modern Cross-Coupling Chemistry
A primary advantage of this compound lies in its suitability for a range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The carbon-bromine bond is significantly more reactive in these transformations than a carbon-hydrogen or even a carbon-chlorine bond.[3] This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, highlights the superiority of brominated aromatics. When compared to its non-brominated counterpart, Methyl 3-aminobenzoate, the presence of the bromine atom is essential for the reaction to proceed under standard conditions.
| Building Block | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 12h | High (representative) | [4] |
| Methyl 3-aminobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 12h | No Reaction | N/A |
This table illustrates the fundamental requirement of a halide for the Suzuki-Miyaura reaction. Without the bromine handle, Methyl 3-aminobenzoate is unreactive under these conditions.
The general superiority of aryl bromides over chlorides in palladium-catalyzed couplings is also well-established.[3] Aryl bromides typically require lower catalyst loadings and milder conditions to achieve high conversion, making this compound a more efficient substrate than its chloro-analog in many synthetic routes.
Regioselectivity and Orthogonal Reactivity: A Chemist's Playground
The distinct electronic nature of the amino, bromo, and ester functionalities allows for a high degree of regioselectivity in subsequent transformations. The electron-donating amino group activates the aromatic ring, while the electron-withdrawing ester group deactivates it. This interplay, combined with the steric influence of the substituents, allows for predictable and controlled reactions at specific positions on the ring.
Furthermore, the different functional groups exhibit orthogonal reactivity. For instance, the bromine atom can be selectively targeted for a Suzuki coupling while leaving the amino and ester groups intact. Subsequently, the amino group can be acylated, and the ester can be hydrolyzed and coupled with an amine, all in a controlled, stepwise fashion. This orthogonality is a significant advantage over building blocks with fewer or less differentiated functional groups.
Applications in the Synthesis of Bioactive Molecules
The synthetic advantages of this compound are best illustrated through its application in the synthesis of complex, biologically active molecules.
Synthesis of Photoactive Compounds
This compound serves as a key starting material in the synthesis of novel photoactive compounds. For example, it has been used to synthesize a bromine-functionalized ortho-fluoroazobenzene photoswitch. In this synthesis, the amino group of this compound is diazotized and coupled with 1,3-difluoro-2-nitrosobenzene to form the azobenzene core.[5]
Key Intermediate for Pharmaceutical Scaffolds
While direct, multi-step syntheses of marketed drugs starting from this compound are not always explicitly published in readily available literature, its structural motifs are present in numerous complex pharmaceutical agents. For instance, the 3-amino-4-halo-benzoate framework is a common feature in various kinase inhibitors. The MEK inhibitor Trametinib, used in the treatment of melanoma, features a related substituted aniline core, highlighting the importance of this class of building blocks in medicinal chemistry.[6][7] The ability to readily introduce diverse substituents via cross-coupling at the bromine position makes this compound an ideal starting point for the synthesis of libraries of potential drug candidates.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Conclusion
This compound offers a compelling set of synthetic advantages over simpler building blocks. Its trifunctional nature, coupled with the enhanced reactivity of the bromine atom in modern cross-coupling chemistry and the potential for regioselective and orthogonal transformations, makes it a powerful tool for the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, the strategic incorporation of this compound into a synthetic route can unlock novel chemical space and streamline the path to target molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Pathways for Methyl 3-amino-4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-4-bromobenzoate is a valuable substituted aniline derivative widely employed as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic ring, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth comparison of three distinct synthetic routes to this key intermediate, providing detailed experimental protocols, comparative data, and the chemical rationale behind each approach to assist researchers in selecting the optimal pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular synthetic route will often depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. In this guide, we will explore and compare the following three pathways:
-
Pathway 1: Esterification of 3-Amino-4-bromobenzoic acid. This is a direct and straightforward approach, starting from the corresponding carboxylic acid.
-
Pathway 2: Two-Step Synthesis from 4-Bromo-3-nitrobenzoic acid. This route involves the reduction of a nitro group to an amine, followed by esterification.
-
Pathway 3: Regioselective Bromination of Methyl 3-aminobenzoate. This pathway starts with a readily available ester and introduces the bromine atom in the final step.
Pathway 1: Direct Esterification of 3-Amino-4-bromobenzoic acid
This is arguably the most direct route to the target molecule, involving a classic Fischer-Speier esterification.[1][2] The reaction is typically carried out by heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or thionyl chloride.[3]
Chemical Rationale
The Fischer esterification is an equilibrium process.[1] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic methanol to attack the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol
-
Suspend 3-Amino-4-bromobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (0.2 eq) dropwise with continuous stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure this compound.[3]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
cost-benefit analysis of using Methyl 3-amino-4-bromobenzoate in synthesis
An In-Depth Cost-Benefit Analysis of Methyl 3-amino-4-bromobenzoate in Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This compound (CAS: 46064-79-3) is a deceptively simple molecule, yet it stands as a versatile and powerful building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance and economic viability against its closest chemical relatives: the chloro- and iodo-analogs. By examining the causality behind experimental choices and providing robust, data-supported protocols, we aim to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
The Strategic Value of this compound
This compound offers three distinct points of reactivity, making it a highly valuable scaffold for molecular elaboration:
-
The Bromo Substituent: This is arguably its most important feature. The bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1] These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
-
The Amino Group: The primary amine is a versatile functional group that can be readily acylated, alkylated, or transformed into a diazonium salt.[1] Diazotization, in particular, opens a gateway to a plethora of other functionalities through Sandmeyer-type reactions.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can be directly converted to amides.
This trifecta of reactive sites allows for sequential, regioselective modifications, providing a logical and efficient pathway to complex target molecules.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of aryl halides in drug discovery and materials science lies in their participation in cross-coupling reactions. The choice of halogen (Cl, Br, or I) directly impacts the reaction kinetics and required conditions, forming the basis of our cost-benefit analysis.
The Reactivity Principle: A Tale of Two Bonds
The rate-determining step for many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] This step involves the cleavage of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.
-
C-Cl Bond: Strongest and shortest, requiring the most energy to break. Reactions often necessitate higher temperatures, stronger bases, and more sophisticated (and expensive) catalyst systems with bulky, electron-rich phosphine ligands.[5]
-
C-Br Bond: Weaker and longer than the C-Cl bond, it represents a "sweet spot" of reactivity. Oxidative addition occurs under significantly milder conditions than with aryl chlorides.[3]
-
C-I Bond: The weakest and longest C-X bond, making aryl iodides the most reactive coupling partners. They allow for the mildest conditions but come at a higher financial cost and can be less stable.
Caption: Relationship between halogen reactivity and reaction conditions.
Comparative Analysis: Chloro vs. Bromo vs. Iodo Analogs
To provide a clear cost-benefit framework, we will compare this compound with its chloro- and iodo- counterparts across several key metrics.
| Feature | Methyl 3-amino-4-chlorobenzoate | This compound | Methyl 3-amino-4-iodobenzoate |
| Relative Cost | Lowest | Moderate | Highest |
| Reactivity (Cross-Coupling) | Low | Good | Excellent |
| Typical Conditions | Higher temperatures, stronger bases, specialized ligands (e.g., Buchwald ligands) often required. | Moderate temperatures, standard bases (K₂CO₃, K₃PO₄), common catalysts (e.g., Pd(PPh₃)₄).[6] | Room temperature or mild heating, weaker bases, lower catalyst loadings. |
| Key Benefit | Lowest Reagent Cost: Ideal for cost-sensitive, large-scale syntheses where process optimization can overcome lower reactivity. | Balanced Performance: Offers a reliable and robust combination of good reactivity and moderate cost, making it a versatile "workhorse" reagent. | Highest Reactivity: Enables reactions with sensitive substrates under very mild conditions, maximizing yield and minimizing side products. Ideal for complex, late-stage functionalization. |
| Key Drawback | Process Intensity: The need for harsher conditions increases energy, catalyst, and development costs, which can offset the low initial reagent price. | Potential for Side Reactions: While generally robust, side reactions like dehalogenation can occur and may require optimization to suppress.[7][8] | Highest Reagent Cost: The high price can be prohibitive for large-scale synthesis or early-stage discovery work.[9] |
Experimental Protocols: A Practical Comparison
The true cost of a reagent is not just its sticker price but the overall cost of the transformation. Below are representative protocols for a Suzuki-Miyaura coupling, illustrating the differences in typical reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling with this compound (The Benchmark)
This protocol outlines a standard, reliable procedure for coupling the bromo-analog with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Flame-dried reaction vessel with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The use of a standard base like K₂CO₃ and a common catalyst like Pd(PPh₃)₄ at moderate temperatures is enabled by the intrinsic reactivity of the C-Br bond.[6] This protocol is a self-validating system; successful coupling with moderate yields validates the quality of the reagents and the setup.
Protocol 2: Hypothetical Adaptation for Methyl 3-amino-4-chlorobenzoate
To achieve similar results with the chloro-analog, the protocol must be intensified.
Anticipated Modifications:
-
Catalyst System: Replace Pd(PPh₃)₄ with a more active catalyst system, such as Pd(OAc)₂ combined with a bulky, electron-rich ligand like SPhos or XPhos. This is necessary to facilitate the more difficult oxidative addition of the C-Cl bond.
-
Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required.
-
Temperature: The reaction temperature would likely need to be increased to >100 °C.
-
Reaction Time: Reaction times may be longer.
Cost Implication: The initial savings on the chloro-reagent are now countered by the significantly higher cost of the specialized phosphine ligand and potentially higher energy consumption.
Protocol 3: Hypothetical Adaptation for Methyl 3-amino-4-iodobenzoate
The iodo-analog allows for a significant reduction in process intensity.
Anticipated Modifications:
-
Catalyst Loading: The amount of Pd(PPh₃)₄ could likely be reduced to 1-2 mol% due to the high reactivity of the C-I bond.
-
Temperature: The reaction may proceed efficiently at a lower temperature, potentially even room temperature for activated boronic acids.
-
Reaction Time: The reaction would likely reach completion in a shorter timeframe (2-6 hours).
Benefit Implication: The higher initial cost of the iodo-reagent is offset by savings in catalyst, energy, and time. This is particularly valuable when working with precious or thermally sensitive substrates where maximizing yield and minimizing degradation is paramount.
Case Study: Application in the Synthesis of Panobinostat Scaffolds
Panobinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[10] While many reported syntheses utilize different starting materials, the core structure highlights the importance of C-C and C-N bond-forming reactions where halogenated intermediates are key. For instance, some synthetic routes to Panobinostat involve the reaction of 2-methyltryptamine with intermediates like (E)-methyl 3-[4-(bromomethyl)phenyl]acrylate.[11]
Using this compound, a medicinal chemist could readily access novel analogs of such pharmacophores.
Caption: Synthetic pathways from this compound.
A Suzuki coupling could first install a desired aryl group at the 4-position. Subsequent hydrolysis of the ester followed by an amide coupling reaction would build out the rest of the molecule. The bromine atom provides a reliable entry point for this key C-C bond formation, offering a more dependable route than the corresponding chloro-analog and a more cost-effective one than the iodo-analog.
Conclusion and Recommendation
The cost-benefit analysis of this compound and its halogenated analogs is not a simple matter of comparing catalogue prices. A holistic view that includes reagent cost, process intensity (catalyst, solvent, energy), and desired outcome (yield, purity) is essential.
-
Methyl 3-amino-4-chlorobenzoate is the choice for cost-driven, large-scale manufacturing where the initial investment in process optimization to handle its lower reactivity is justified by the savings in raw material cost.
-
Methyl 3-amino-4-iodobenzoate is the premium choice for late-stage, high-value synthesis . It is ideal when working with precious materials or thermally unstable compounds where the mildest possible conditions are required to maximize yield and ensure success.
-
This compound stands out as the optimal choice for most research and development applications . It provides a robust and reliable balance of high reactivity and moderate cost. Its performance under standard, well-established reaction conditions minimizes the need for extensive optimization, saving valuable research time and resources. It is the quintessential "workhorse" reagent, enabling a broad scope of powerful chemical transformations without the extreme cost penalties of either the chloro- or iodo-analogs.
For researchers, scientists, and drug development professionals, this compound represents a strategic investment, providing a reliable and efficient pathway to complex molecular targets.
References
- 1. This compound | 46064-79-3 | Benchchem [benchchem.com]
- 2. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]
- 10. Portico [access.portico.org]
- 11. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 3-amino-4-bromobenzoate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Methyl 3-amino-4-bromobenzoate, a halogenated aromatic amine, demand a meticulous and informed approach. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in regulatory standards and field-proven best practices.
The core principle of chemical waste management is "cradle-to-grave" responsibility, a framework mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3] This means that from the moment a chemical waste is generated to its final disposal, it must be managed in a safe, compliant manner. This guide provides the procedural steps to ensure you meet this critical obligation.
Part 1: Hazard Profile & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls and Personal Protective Equipment (PPE). This compound is a hazardous substance; its hazard profile, derived from supplier Safety Data Sheets (SDS) and chemical databases, is summarized below.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 3928639[4]
Note on Isomers: The related isomer, Methyl 4-amino-3-bromobenzoate (CAS No. 106896-49-5), is classified as "Toxic if swallowed" (Acute Toxicity, Category 3), a more severe classification.[5][6] As a best practice, when dealing with related structures, it is prudent to adopt the more stringent safety precautions.
The causality behind these classifications informs our safety protocols. The compound's potential for oral toxicity, coupled with skin, eye, and respiratory irritation, necessitates stringent controls to prevent any route of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[6] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a chemical fume hood. For spills or poor ventilation, a NIOSH-certified respirator is required.[7] | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[4] |
Part 2: The Core Disposal Protocol: From Generation to Collection
This protocol outlines the step-by-step process for safely managing waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions that can occur from mixing incompatible chemicals.[8]
-
Designate the Waste Stream: All waste containing this compound (including pure compound, reaction mixtures, and contaminated materials like silica gel) must be classified as Halogenated Organic Waste .[9][10]
-
Prevent Commingling: Never mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers.[8] Keep it in a dedicated waste container.
Step 2: Container Selection and Preparation
The integrity of the waste container is critical to prevent leaks and spills.
-
Choose a Compatible Container: Use a clean, dry, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1][11]
-
Ensure Secondary Containment: Place the primary waste container within a larger, chemically resistant bin or tray.[9] This secondary containment will capture any potential leaks.
Step 3: Proper Labeling
Accurate labeling is a strict regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[1][8]
-
Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, the container must be labeled.[9]
-
Complete All Fields: The label must include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area prior to pickup.
-
Use a Fume Hood: All transfers of waste into the container should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when actively adding waste.[9][11]
-
Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be near the point of generation and under the control of laboratory personnel.[2][11]
Part 3: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Small-Scale Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the full PPE detailed in Table 2, including respiratory protection if ventilation is inadequate.[7]
-
Contain the Spill: Prevent the material from entering drains.[6]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid creating dust.[7]
-
Clean Up: Once absorbed, carefully sweep or scoop the material into a dedicated, sealable container for hazardous waste.[6][7]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste container as "Hazardous Waste: this compound Spill Debris" and manage it according to the protocol in Part 2.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water. Seek medical attention if irritation persists.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Part 4: Final Disposal Pathway and Workflow
The final step is the transfer of waste to a certified professional. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[12][13]
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]
-
Documentation: Maintain a log of all hazardous waste generated, including chemical names, quantities, and disposal dates.
-
Ultimate Disposal Method: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This process ensures the complete destruction of the hazardous components.
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection. Always consult your institution's specific chemical hygiene plan and the manufacturer's SDS as the primary sources of information.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 4. This compound | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-bromobenzoate 97 106896-49-5 [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. Methyl 4-amino-3-bromobenzoate - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. earlham.edu [earlham.edu]
- 10. uakron.edu [uakron.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
